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HUMAN VEGF165

Cat. No.: B1178284
CAS No.: 127464-60-2
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Description

Historical Context and Discovery of Vascular Endothelial Growth Factor (VEGF) and HUMAN VEGF165

The concept of a factor stimulating blood vessel growth emerged long before the isolation of VEGF. Observations of increased vascularity in tumors in the late 1800s by pathologists like Rudolph Virchow suggested a role for new vessels in cancer development. entokey.com In 1939, the hypothesis of a tumor-derived "blood vessel growth stimulating factor" was postulated, further supported by findings in 1945 that tumor xenografts induced local increases in vascular density. ahajournals.org Early evidence for diffusible molecules mediating tumor angiogenesis was provided in 1968. ahajournals.org

The factor now known as VEGF was officially discovered in 1983 as vascular permeability factor (VPF) by Senger and colleagues, who identified it in the supernatant of tumor cell lines. entokey.comahajournals.org This protein was found to induce vascular leakage. ahajournals.org In 1989, Ferrara and Henzel described an identical factor in bovine pituitary follicular cells, which they purified, cloned, and named VEGF. wikipedia.org The recognition that VPF and VEGF were the same molecule solidified the understanding of this critical protein. ahajournals.org The discovery of alternative splicing leading to different VEGF isoforms, including VEGF165, further refined the understanding of this protein family. wikipedia.org

Overview of the VEGF Family and the Significance of this compound as a Predominant Isoform

The VEGF family is comprised of several secreted glycoproteins, including VEGF-A, VEGF-B, VEGF-C, VEGF-D, VEGF-E, placental growth factor (PlGF)-1, and PlGF-2. researchgate.netplos.org VEGF-A, often referred to simply as VEGF, is the most extensively characterized member and a major pro-angiogenic factor. researchgate.netplos.org The VEGFA gene, located on chromosome 6p21.3, undergoes alternative exon splicing, leading to the production of several isoforms. plos.orgiiarjournals.org The main human VEGF-A isoforms are VEGF121, VEGF165, VEGF189, and VEGF206, named according to their amino acid length. researchgate.netplos.orgiiarjournals.org

This compound is considered the predominant isoform in many human tissues and is the most potent stimulator of angiogenesis among the VEGF-A variants. frontiersin.org While VEGF121 is freely diffusible due to the lack of heparin-binding domains, VEGF189 and VEGF206 are largely bound to the extracellular matrix or cell membrane due to the presence of two heparin-binding domains. plos.orgiiarjournals.org VEGF165 possesses a single heparin-binding domain, giving it intermediate diffusibility and allowing it to exist in blood while also binding to the cell surface or extracellular matrix. plos.orgiiarjournals.orgaacrjournals.org

Another family of VEGF isoforms, termed VEGFxxxb, is generated by alternative splicing in the terminal exon and is generally considered to have anti-angiogenic properties, in contrast to the pro-angiogenic VEGFxxxa isoforms. nih.govmdpi.comnih.gov VEGF165b is a notable member of this anti-angiogenic family. nih.govnih.gov

Human VEGF-A IsoformsAmino Acid LengthHeparin Binding DomainsBioavailability
VEGF1211210Freely diffusible
VEGF1651651Intermediate (exists in blood, binds ECM)
VEGF1891892Largely ECM/cell membrane bound
VEGF2062062Largely ECM/cell membrane bound

Fundamental Role of this compound in Physiological and Pathophysiological Research

VEGF, and particularly VEGF165, plays a critical role in both physiological and pathological angiogenesis. researchgate.netiiarjournals.orggenscript.comahajournals.org In physiological processes, VEGF is essential for the de novo formation of blood vessels during embryonic development (vasculogenesis) and the growth of new vessels from pre-existing ones (angiogenesis) in processes like wound healing and muscle adaptation to exercise. wikipedia.org The importance of VEGF-A for physiological vascular development is underscored by the embryonic lethality observed in mice with inactivation of a single Vegfa allele. ahajournals.orgnih.gov

In pathophysiological conditions, elevated VEGF expression contributes to aberrant angiogenesis, which is a hallmark of numerous diseases, including solid tumors, diabetic retinopathy, and wet age-related macular degeneration. wikipedia.orgcreative-diagnostics.com VEGF165 is highly expressed in a variety of solid tumors, contributing to their vascularization. molbiolcell.org

Research into this compound is fundamental to understanding these processes. Its ability to stimulate the proliferation and survival of endothelial cells and promote vascular permeability is central to both normal and disease states. genscript.com Studies have investigated the effects of VEGF165 in models of ischemic skeletal muscle, demonstrating its potential to augment angiogenesis and improve perfusion. plos.org Furthermore, the balance between pro-angiogenic isoforms like VEGF165a and anti-angiogenic isoforms like VEGF165b is a subject of intense research, particularly in the context of diseases where this balance is disrupted, such as cancer and diabetic retinopathy. nih.govnih.govascopubs.orgtandfonline.com

Research findings highlight the differential effects of VEGF isoforms. For instance, studies comparing VEGF165 and VEGF121 in cultured embryonic quail hearts showed that VEGF165 induced marked vascular tube formation in a dose-dependent manner, whereas VEGF121 had no apparent effects at the same dosages. physiology.org This suggests distinct functional differences between isoforms.

The interaction of VEGF165 with its receptors, primarily VEGFR1 and VEGFR2, is a key area of research. researchgate.netfrontiersin.orgahajournals.org While VEGF-A ligands bind to both, signaling primarily occurs through VEGFR2, leading to endothelial cell proliferation, survival, migration, and vascular permeability. mdpi.com VEGF165 also binds to co-receptors like neuropilin-1 and neuropilin-2, which are also expressed by endothelial cells. ahajournals.org Studies have investigated the binding of VEGF165 to VEGFR2 and integrin αvβ3, revealing complex interactions that influence signaling responses. frontiersin.org

The distinct roles of VEGF165 and VEGF165b are also being elucidated. While VEGF165 is generally pro-angiogenic, VEGF165b has been shown to inhibit VEGFR2 signaling and block angiogenesis in some in vivo models. nih.govtandfonline.com However, research also suggests that VEGF165b may modulate angiogenesis partly through VEGFR1 in endothelial cells and that its inhibition can activate VEGFR1, promoting a pro-angiogenic phenotype in certain contexts. ahajournals.org

Properties

CAS No.

127464-60-2

Molecular Formula

NULL

Origin of Product

United States

Molecular Biology and Genetics of Human Vegf165

Genomic Organization and Transcriptional Regulation of the HUMAN VEGF-A Gene Encoding HUMAN VEGF165

The gene encoding for all VEGF-A isoforms, including this compound, is the VEGFA gene. researchgate.net In humans, this gene is located on chromosome 6, specifically at band 6p21.1. nih.govmdpi.com The genomic structure of VEGFA spans approximately 14 to 16 kilobases (kb) and is composed of eight exons separated by seven introns. nih.govnih.gov The regulation of its transcription is a complex process involving a promoter region that lacks a standard TATA box but is rich in GC sequences, making it responsive to a variety of stimuli. nih.gov A critical region for transcriptional control has been identified within the 2.36 kbp upstream of the transcription start site. nih.gov

Hypoxia, or low oxygen tension, is one of the most potent inducers of VEGFA gene expression. nih.gov This response is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. nih.gov Under normal oxygen conditions, the alpha subunit of HIF is rapidly degraded. However, in a hypoxic environment, HIF-1α is stabilized, dimerizes with HIF-1β, and translocates to the nucleus. This active HIF-1 complex then binds to a specific DNA sequence known as the Hypoxia Response Element (HRE) located within the 5' flanking region of the VEGFA gene, powerfully activating its transcription. nih.gov

The transcription of the VEGFA gene is also modulated by a diverse array of growth factors and cytokines, which orchestrate its expression in various physiological and pathological contexts. For instance, hormones like 17β-estradiol can directly regulate VEGFA transcription by binding to an estrogen response element (ERE) located approximately 1.5 kb upstream from the transcription start site. uni-giessen.de

Furthermore, cellular stress pathways, such as the Unfolded Protein Response (UPR), can significantly upregulate VEGFA mRNA. biologists.comajmb.org Key regulators of the UPR, including IRE1α, PERK, and ATF6α, can activate VEGFA transcription through their respective downstream effectors. ajmb.org The transcription factor OASIS has also been shown to bind to the VEGFA promoter to enhance its expression in response to endoplasmic reticulum stress. biologists.com The ratio of other transcription factors, such as Sp1 and Sp3, which bind to GC-rich domains in the proximal promoter, also plays a significant role in determining the basal and induced levels of VEGFA transcription. nih.gov

Regulator Type Specific Factor Mechanism of Action
Environmental Stress HypoxiaStabilization of HIF-1α, which binds to the Hypoxia Response Element (HRE) in the VEGFA promoter. nih.gov
Hormone 17β-EstradiolBinds to an Estrogen Response Element (ERE) upstream of the transcription start site. uni-giessen.de
Cellular Stress (UPR) IRE1α, PERK, ATF6αMaster regulators of the Unfolded Protein Response that activate downstream transcription factors. ajmb.org
Transcription Factor OASISBinds to a cyclic AMP-responsive element-like site in the promoter in response to ER stress. biologists.com
Transcription Factor Sp1/Sp3The ratio of these factors binding to GC-rich promoter regions modulates transcriptional activity. nih.gov

Post-transcriptional regulation by microRNAs (miRNAs) adds another layer of complexity to the control of VEGF-A levels. nih.gov MiRNAs are small, non-coding RNA molecules, typically 20-25 nucleotides in length, that can bind to complementary sequences in the 3'-untranslated region (3'-UTR) of target mRNAs, including VEGFA. nih.gov This binding can lead to either the degradation of the VEGFA mRNA or the repression of its translation into protein, providing a mechanism for fine-tuning the cellular output of VEGF-A. nih.gov

Alternative Splicing Mechanisms Generating this compound and Other Isoforms

A single VEGFA gene can produce a variety of protein isoforms with distinct biological properties through the mechanism of alternative splicing. youtube.comnih.gov This process allows for the differential inclusion or exclusion of exons from the pre-mRNA transcript, resulting in multiple mature mRNA variants. nih.gov The major human isoforms are named according to the number of amino acids they contain: VEGF121, VEGF145, VEGF165, VEGF189, and VEGF206. youtube.com Among these, this compound is the most prevalent and widely studied isoform. youtube.com

All VEGF-A isoforms share a common structure derived from exons 1 through 5. nih.gov The diversity among isoforms arises from the alternative splicing of exons 6, 7, and 8. nih.gov The mRNA transcript for this compound is generated by the inclusion of exons 1, 2, 3, 4, 5, 7, and the proximal portion of exon 8 (referred to as exon 8a). nih.gov It is characterized by the exclusion of exon 6, which encodes a heparin-binding domain. nih.gov

A critical splicing event occurs at the terminal exon 8. The selection of a proximal splice site (PSS) within this exon results in the pro-angiogenic family of isoforms, including VEGF165. nih.govbiologists.com Conversely, the use of a more distal splice site (DSS) generates an alternative C-terminal sequence, leading to the creation of an anti-angiogenic family of isoforms known as VEGFxxxb (e.g., VEGF165b). nih.govbiologists.com

The choice between the proximal and distal splice sites in exon 8 is not random but is actively controlled by a group of RNA-binding proteins known as splicing factors. nih.gov These factors bind to specific sequence elements within the pre-mRNA and guide the spliceosome to select one splice site over another. The two main families involved are the serine/arginine-rich (SR) proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs). nih.gov

Research has identified several key SR proteins that regulate the balance between pro-angiogenic VEGF165 and anti-angiogenic VEGF165b. nih.govbiologists.com

Serine/Arginine-Rich Splicing Factor 1 (SRSF1) , also known as Alternative Splicing Factor/Splicing Factor 2 (ASF/SF2), promotes the selection of the proximal splice site, thereby increasing the production of the pro-angiogenic this compound isoform. nih.govnih.govbiologists.comnih.gov

Serine/Arginine-Rich Splicing Factor 6 (SRSF6) , also known as SRp55, favors the use of the distal splice site, leading to an increase in the anti-angiogenic VEGFxxxb isoforms. nih.govbiologists.com

SRp40 has also been shown to favor proximal splice site selection, contributing to the expression of pro-angiogenic isoforms. biologists.comnih.gov

The activity of these splicing factors is further regulated by protein kinases, such as SR protein kinase 1 (SRPK1) and CDC-like kinase 1 (CLK1), which can phosphorylate SR proteins and alter their ability to direct splice site selection. researchgate.netnih.govbiologists.com This intricate regulatory network allows cells to precisely control the balance of VEGF-A isoforms in response to external signals like growth factors. biologists.com

Splicing Factor Alias Effect on Splicing Resulting Isoform
SRSF1 ASF/SF2Promotes Proximal Splice Site (PSS) selection in exon 8. nih.govnih.govbiologists.comPro-angiogenic this compound. biologists.comnih.gov
SRSF6 SRp55Promotes Distal Splice Site (DSS) selection in exon 8. nih.govbiologists.comAnti-angiogenic VEGFxxxb. biologists.com
SRp40 -Favors Proximal Splice Site (PSS) selection. biologists.comnih.govPro-angiogenic VEGFxxx. biologists.com

Post-Transcriptional and Post-Translational Modifications of this compound

The secretion of this compound, the most prevalent isoform of Vascular Endothelial Growth Factor-A, follows a complex and unique pathway that displays features of, yet is distinct from, the classical constitutive secretion route. nih.govnih.gov The process begins with the trafficking of VEGF165 through the endoplasmic reticulum (ER) and the Golgi apparatus. molbiolcell.org This early trafficking between the ER and Golgi is dependent on the small GTP-binding proteins Sar1 and Arf1. nih.govmolbiolcell.org

While sharing characteristics with constitutive secretion, the release of VEGF165 exhibits several unique regulatory aspects. Its secretion is notably stimulated by increases in cytosolic Ca²⁺ and the activation of protein kinase C (PKC). nih.govnih.gov Following its transit through the Golgi, a significant portion of VEGF165 is not immediately released into the extracellular space but is retained on the outer surface of the plasma membrane. nih.govmolbiolcell.org

A distinguishing mechanism for the release of this compound is through a process of membrane shedding. nih.gov A fraction of the cell-surface-associated VEGF165 is released into the cellular environment within small plasma membrane-derived vesicles. This shedding process allows for the delivery of VEGF165, potentially in complex with matrix components, to its surroundings to exert its biological effects. nih.gov

Table 1: Key Factors in this compound Secretion

FactorRole in SecretionReference
Sar1 and Arf1 GTPases Essential for early trafficking between the endoplasmic reticulum and Golgi apparatus. nih.govnih.gov
Cytosolic Ca²⁺ Increased levels stimulate the secretion of VEGF165. nih.gov
Protein Kinase C (PKC) Activation promotes the secretion of VEGF165. nih.govnih.gov
Plasma Membrane Site of temporary retention before release. nih.gov
Membrane Shedding A unique mechanism for the release of a fraction of VEGF165 from the cell surface. nih.gov

Glycosylation is a critical post-translational modification for the efficient secretion of this compound. nih.gov The VEGF165 polypeptide contains a single N-linked glycosylation site (Asn-75), and the addition of a glycan moiety at this position is necessary for its effective transport out of the cell. nih.govotago.ac.nz Studies using mutational approaches to remove this glycosylation site or inhibitors of glycosylation like tunicamycin (B1663573) have demonstrated a significant reduction in the amount of secreted VEGF165. nih.govresearchgate.net

Despite its importance for secretion, glycosylation does not appear to be essential for the biological activity of this compound. nih.gov The small amounts of non-glycosylated VEGF165 that are secreted remain capable of inducing biological responses, such as Ca²⁺ mobilization in human umbilical vein endothelial cells (HUVECs). nih.gov This indicates that while the carbohydrate addition is a key step for efficient cellular export, it is not a prerequisite for the molecule's inherent mitogenic function. researchgate.net

Table 2: Impact of Glycosylation on this compound Properties

PropertyEffect of GlycosylationReference
Secretion Essential for efficient secretion from the cell. nih.govresearchgate.net
Biological Activity Not required for mitogenic activity. nih.govresearchgate.net

The bioavailability of this compound is intricately regulated by its interaction with the extracellular matrix (ECM) and subsequent proteolytic processing. nih.govnih.gov Due to a heparin-binding domain encoded by exon 7, a substantial fraction of secreted VEGF165 (around 50-70%) does not diffuse freely but remains bound to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface and within the ECM. nih.govcellsignal.com This sequestration acts as a biological reservoir, controlling the local concentration and availability of the growth factor. nih.gov

Release of VEGF165 from this bound state can be achieved through proteolytic cleavage by various enzymes, a key mechanism for modulating its activity. nih.gov The serine protease plasmin can cleave bound VEGF165, generating a smaller, soluble, and biologically active 34-kDa dimeric species. nih.gov Additionally, matrix metalloproteinases (MMPs), such as MMP-3, are capable of processing VEGF165. nih.gov This cleavage by MMPs also results in the generation of diffusible, non-heparin-binding fragments, such as VEGF113, which are biochemically and biologically similar to the plasmin-generated fragments. nih.gov This proteolytic release mechanism ensures that the bioavailability of VEGF165 can be dynamically regulated in response to physiological and pathological cues, such as those occurring during angiogenesis. nih.govnih.gov

Table 3: Regulation of this compound Bioavailability

Regulatory MechanismDescriptionKey EnzymesResulting FragmentReference
ECM Sequestration Binding to heparan sulfate proteoglycans (HSPGs) on the cell surface and in the ECM, creating a reservoir.N/AN/A nih.govnih.gov
Proteolytic Cleavage Enzymatic cleavage releases VEGF165 from HSPG binding, increasing its local bioavailability.Plasmin, Matrix Metalloproteinases (e.g., MMP-3)Soluble, active fragments (e.g., VEGF110, VEGF113) nih.govnih.gov

mRNA Stability and Translational Control of this compound Expression

The expression of this compound is subject to extensive post-transcriptional regulation, particularly at the levels of mRNA stability and translation. nih.govnih.gov The stability of the VEGF-A mRNA, which encodes for the VEGF165 isoform, is largely controlled by AU-rich elements (AREs) located within its 3'-untranslated region (3'UTR). nih.gov These elements serve as binding sites for a variety of RNA-binding proteins that can either promote mRNA degradation or enhance its stability.

For instance, proteins like AUF1 and tristetraprolin (TTP) can bind to these AREs and lead to the destabilization of VEGF-A mRNA. nih.gov Conversely, under conditions such as hypoxia, the stability of the VEGF-A mRNA is increased. nih.govnih.gov This hypoxia-induced stability is conferred by the AREs in the 3'UTR and can augment VEGF-A expression independently of transcriptional activation by Hypoxia Inducible Factor-1 alpha (HIF-1α). nih.gov Other proteins, such as HSP70, have also been shown to bind and stabilize VEGF-A mRNA. nih.gov

Translational control of VEGF-A mRNA is also a critical regulatory layer, ensuring precise control over protein levels. nih.govnih.gov This is achieved through several mechanisms, including the presence of internal ribosome entry sites (IRESs) in the 5'UTR, which allow for cap-independent translation initiation, particularly under stress conditions like hypoxia when general cap-dependent translation is suppressed. nih.gov Further layers of translational regulation include the influence of an upstream open reading frame (uORF), alternative initiation codons, and targeting by microRNAs (miRNAs), all of which contribute to the fine-tuning of this compound protein synthesis. nih.govnih.gov

Table 4: Post-Transcriptional Regulation of this compound Expression

Regulatory LevelKey MechanismsKey Elements/FactorsReference
mRNA Stability Regulation of mRNA half-life.AU-rich elements (AREs) in the 3'UTR; RNA-binding proteins (e.g., AUF1, TTP, HSP70); Hypoxia. nih.gov
Translational Control Regulation of protein synthesis initiation and efficiency.Internal Ribosome Entry Sites (IRESs); Upstream Open Reading Frame (uORF); Alternative initiation codons; microRNAs. nih.govnih.gov

Structural Biology and Functional Domains of Human Vegf165

Primary Amino Acid Sequence and Dimeric Structure of HUMAN VEGF165

This compound is a glycosylated, disulfide-linked homodimer with a total molecular mass of approximately 38.2 to 45 kDa. ethz.chthermofisher.com Each monomer consists of a 165-amino-acid polypeptide chain. thermofisher.com The protein is secreted and functions as a homodimer where the two monomers are arranged in an anti-parallel fashion. frontiersin.orgresearchgate.net This dimeric structure is stabilized by disulfide bonds, with studies indicating covalent linkages between cysteine residues at positions 51 and 60 of the respective monomers. researchgate.net

The primary amino acid sequence of the mature this compound polypeptide chain is detailed below. This sequence contains the domains responsible for receptor binding and heparin interaction, which are critical for its function.

Recombinant this compound Amino Acid Sequence
APMAEGGGQN HHEVVKFMDV YQRSYCHPIE TLVDIFQEYP DEIEYIFKPS CVPLMRCGGC CNDEGLECVP TEESNITMQI MRIKPHQGQH IGEMSFLQHN KCECRPKKDR ARQENPCGPC SERRKHLFVQ DPQTCKCSCK NTDSRCKARQ LELNERTCRC DKPRR

Sequence of the 165-amino acid mature polypeptide chain. thermofisher.com

Identification and Characterization of Receptor Binding Domains on this compound

The biological effects of VEGF165 are mediated through its interaction with specific cell surface receptors, primarily the receptor tyrosine kinases VEGFR1 (also known as Flt-1) and VEGFR2 (also known as KDR/Flk-1). frontiersin.orgcellsignal.com While it binds to VEGFR1 with a higher affinity, VEGFR2 is considered the principal receptor for mediating the angiogenic signals of VEGF-A. ethz.ch

The N-terminal domain of VEGF165, which encompasses amino acid residues 1-110, contains the binding sites for both VEGFR1 and VEGFR2. frontiersin.orgnih.gov Structural studies have shown that this binding occurs across the immunoglobulin (Ig)-like domains 2 and 3 of the receptors. frontiersin.orgmdpi.com The dimeric nature of VEGF165 is essential for receptor activation, as it facilitates the dimerization of receptor monomers, which in turn initiates intracellular signaling cascades. researchgate.netmdpi.com

In addition to the primary receptors, VEGF165 is unique among VEGF-A isoforms in its ability to bind to co-receptors, notably Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2). cellsignal.comethz.chmdpi.com The binding site for neuropilins is located within the C-terminal domain of the protein. frontiersin.orgnih.gov This interaction with co-receptors is known to enhance the signaling activity through VEGFR2. cellsignal.com

Kinetic analysis using surface plasmon resonance (SPR) has provided quantitative data on these binding interactions. The affinity, represented by the equilibrium dissociation constant (KD), differs for each receptor, highlighting the complexity of the VEGF signaling network.

Binding Kinetics of this compound to its Receptors
Receptor Association Rate Constant (ka) (M-1s-1) Dissociation Rate Constant (kd) (s-1) Equilibrium Dissociation Constant (KD) (nM)
VEGFR-1 Fc chimera1.76 x 1061.51 x 10-20.22
VEGFR-2 Fc chimera1.76 x 1061.51 x 10-28.6
NRP-1 Fc chimera3.6 x 1069.0 x 10-225
NRP-1 monomer2.64 x 1066.5 x 10-225

Data derived from Surface Plasmon Resonance (SPR) analysis. nih.gov

Heparin-Binding Domains (HBDs) of this compound and their Interaction with Extracellular Matrix Components

A key feature distinguishing VEGF165 from shorter isoforms like VEGF121 is the presence of a C-terminal Heparin-Binding Domain (HBD), encoded by exons 6 and 7. ethz.chresearchgate.netnorthwestern.edu This domain, corresponding to amino acid residues 111-165, is highly basic and confers the ability to interact with heparin and heparan sulfate (B86663) proteoglycans (HSPGs) located on the cell surface and within the extracellular matrix (ECM). frontiersin.orgnih.govresearchgate.net

This interaction is crucial for the localization and regulation of VEGF165 activity. cellsignal.com By binding to the ECM, a reservoir of the growth factor is created, which can be released upon demand by the action of matrix metalloproteinases (MMPs). northwestern.edunih.gov This mechanism allows for the formation of precise chemotactic gradients that guide endothelial cell migration during angiogenesis. frontiersin.org The binding to HSPGs also serves as a critical step in presenting VEGF165 to its signaling receptors, particularly VEGFR2, thereby potentiating its biological activity. researchgate.netoup.com

The HBD of VEGF165 facilitates interactions with several key components of the ECM:

Heparan Sulfate Proteoglycans (HSPGs): The primary interaction is with the negatively charged heparan sulfate chains of HSPGs. This binding sequesters VEGF165, modulating its bioavailability. frontiersin.orgnih.govmolbiolcell.org Studies have shown that an octasaccharide is the minimum size of a heparin-derived oligosaccharide required for efficient binding. nih.gov

Fibronectin: VEGF165 can bind to fibronectin. This interaction can lead to the formation of molecular complexes that induce clustering of VEGF receptors with integrins, enhancing downstream signaling. frontiersin.orgnih.gov

Collagen and Fibrinogen/Fibrin (B1330869): VEGF165 has also been shown to have a significant affinity for other major ECM components like collagen and fibrinogen. northwestern.edunih.gov This binding helps to anchor the growth factor within the matrix of tissues undergoing vascular remodeling. nih.gov

Integrin αvβ3: Recent findings indicate that the HBD of VEGF165 can directly and specifically bind to integrin αvβ3. frontiersin.orgnih.gov This interaction involves critical amino acid residues within the HBD, including Arg123, Arg124, and Lys125. frontiersin.org

The binding of heparin to VEGF165 can induce conformational changes, leading to an increase in the exposure of the protein's hydrophobic surface, which may facilitate its oligomerization and influence its interaction with receptors. nih.govnih.gov

Receptor Interactions and Signaling Pathways of Human Vegf165

Binding Specificity and Affinity of HUMAN VEGF165 to VEGFR-1 (Flt-1)

This compound binds to Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1), also known as Fms-like tyrosine kinase 1 (Flt-1), with high affinity. frontiersin.org While both VEGFR-1 and VEGFR-2 are primary receptors for VEGF-A, VEGFR-1 is generally considered to have a higher affinity for this compound compared to VEGFR-2. frontiersin.orgmdpi.com However, the signaling activity of VEGFR-1 is weaker than that of VEGFR-2. nih.gov The high affinity of VEGFR-1 for this compound suggests a role as a "decoy" receptor, modulating the availability of the ligand for the more potent signaling receptor, VEGFR-2. mdpi.com

The binding affinity, quantified by the equilibrium dissociation constant (Kd), has been determined through various experimental methods, with values typically in the picomolar to low nanomolar range.

Binding Affinity of this compound to VEGFR-1 (Flt-1)

Kd ValueMethodReference
1-2 x 10-11 M (10-20 pM)Not Specified frontiersin.org
~10 pMCompetitive Displacement AssayNot Specified
3.7 ± 0.3 nMSurface Plasmon Resonance (SPR) - Equilibrium Analysis nih.gov
0.21 nM (from kinetic values)Surface Plasmon Resonance (SPR) - Kinetic Analysis nih.gov

Binding Specificity and Affinity of this compound to VEGFR-2 (KDR/Flk-1)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal liver kinase 1 (Flk-1) in mice, is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of this compound. frontiersin.orgahajournals.org While its affinity for this compound is generally lower than that of VEGFR-1, its robust tyrosine kinase activity upon ligand binding leads to the potent activation of downstream signaling pathways. frontiersin.orgmdpi.com The interaction between this compound and VEGFR-2 is a critical event in initiating angiogenesis.

The reported Kd values for this interaction vary, but consistently fall within the nanomolar to picomolar range, underscoring a strong binding interaction.

Binding Affinity of this compound to VEGFR-2 (KDR/Flk-1)

Kd ValueMethodReference
0.75–2 x 10-10 M (75-200 pM)Not Specified frontiersin.org
7.5 x 10-12 M (7.5 pM)Binding Assay on Human Umbilical Vein Endothelial Cells nih.gov
8.6 ± 0.5 nMSurface Plasmon Resonance (SPR) - Kinetic Analysis nih.gov
18 ± 2 nMSurface Plasmon Resonance (SPR) - Equilibrium Analysis nih.gov
< 3 nMRadioligand Binding mdpi.com

Co-receptor Interactions: Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2) with this compound

Neuropilins (NRPs) are non-tyrosine kinase transmembrane proteins that function as co-receptors for several members of the VEGF family, including this compound. nih.govembopress.org Both Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2) can bind to this compound, although NRP-1 is the more extensively studied co-receptor in the context of VEGF-A signaling. nih.govembopress.org The binding of this compound to neuropilins occurs via the heparin-binding domain encoded by exon 7 of the VEGFA gene, a domain that is absent in other isoforms like VEGF121. nih.gov This interaction is crucial for enhancing the binding of this compound to VEGFR-2 and potentiating its downstream signaling. nih.gov

The binding affinity of this compound for NRP-1 has been determined to be in the nanomolar range.

Binding Affinity of this compound to Neuropilins

ReceptorKd ValueMethodReference
Neuropilin-1 (NRP-1)25 ± 2 nMSurface Plasmon Resonance (SPR) - Kinetic Analysis nih.gov
Neuropilin-1 (NRP-1)0.2 nMNot Specified embopress.org
Neuropilin-2 (NRP-2)0.15 nMNot Specified embopress.org

Enhancement of VEGFR-2 Activity by Neuropilin-1 in the Presence of this compound

NRP-1 significantly enhances the biological activity of this compound by acting as a co-receptor for VEGFR-2. nih.gov This enhancement is achieved through the formation of a ternary complex consisting of this compound, VEGFR-2, and NRP-1 on the endothelial cell surface. nih.gov The formation of this complex increases the local concentration of this compound available to bind to VEGFR-2, thereby potentiating VEGFR-2 signaling. nih.gov Studies have shown that the presence of NRP-1 can increase the binding affinity of this compound to the VEGFR-2/NRP-1 complex by ten to twenty-fold compared to its binding to VEGFR-2 alone. nih.gov

Ligand-Induced Receptor Dimerization and Trans-Phosphorylation by this compound

The binding of the dimeric this compound ligand to two adjacent VEGFR-2 monomers induces a conformational change that promotes the formation of receptor homodimers. nih.gov This dimerization is a critical step in the activation of the receptor's intrinsic tyrosine kinase activity. Once dimerized, the intracellular kinase domains of the two receptor molecules come into close proximity, enabling a process of trans-phosphorylation (or autophosphorylation). In this process, the kinase domain of one receptor monomer phosphorylates specific tyrosine residues on the cytoplasmic tail of the other receptor monomer, and vice versa. nih.gov This autophosphorylation serves two main purposes: it further enhances the kinase activity of the receptor and creates docking sites for various downstream signaling proteins containing Src homology 2 (SH2) domains. A key autophosphorylation site on VEGFR-2 that is crucial for downstream signaling is Tyrosine 1175 (Y1175). mdpi.comnih.gov

Downstream Intracellular Signaling Cascades Activated by this compound-Receptor Binding

The phosphorylation of tyrosine residues on the activated VEGFR-2 creates a scaffold for the recruitment and activation of a multitude of signaling proteins, thereby initiating several downstream intracellular signaling cascades. cusabio.com These pathways ultimately orchestrate the diverse cellular responses to this compound, including proliferation, migration, survival, and permeability of endothelial cells.

PI3K/Akt Pathway Activation by this compound

One of the most critical signaling pathways activated by this compound is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a major regulator of cell survival and proliferation. ahajournals.orgnih.gov Upon this compound binding to VEGFR-2, the activated receptor can directly or indirectly, through the involvement of other kinases like Src, recruit and activate PI3K. cusabio.com Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting the serine/threonine kinase Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated by other kinases.

Once activated, Akt phosphorylates a wide range of downstream target proteins, leading to the promotion of endothelial cell survival by inhibiting apoptotic machinery and the stimulation of cell proliferation by promoting cell cycle progression. ahajournals.orgcreativebiomart.net For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Forkhead transcription factors, thereby preventing cell death. ahajournals.org

MAPK/ERK Pathway Activation by this compound

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation and gene expression. Activation of this pathway by this compound is a key mechanism driving endothelial cell proliferation. The process is initiated by the binding of VEGF165 to VEGFR2, leading to the activation of Phospholipase Cγ (PLCγ). cusabio.commedium.com

Activated PLCγ then triggers a cascade that involves the activation of Protein Kinase C (PKC), which in turn activates the Ras-Raf-MEK-ERK signaling module. cusabio.commedium.com Specifically, Ras, a small GTPase, activates Raf1 (a MAPKKK), which then phosphorylates and activates MEK (a MAPKK). medium.com Finally, MEK phosphorylates and activates ERK1/2 (p44/p42 MAPK). nih.gov Once activated, ERK1/2 translocates to the nucleus to phosphorylate various transcription factors, leading to the expression of genes essential for cell division and proliferation. medium.comnih.gov

Studies have shown that VEGF165 stimulation of multipotent adult progenitor cells (MAPCs) leads to a sustained activation of p42 MAPK/ERK, which is crucial for their differentiation into endothelial cells. nih.gov Inhibition of the MAPK/ERK pathway has been demonstrated to block VEGF-induced endothelial cell differentiation. nih.gov

Table 1: Key Molecules in the VEGF165-Induced MAPK/ERK Pathway

MoleculeTypeRole in Pathway
VEGFR2 Receptor Tyrosine KinaseBinds to VEGF165, initiating the signaling cascade. cellsignal.comcusabio.com
PLCγ Enzyme (Phospholipase)Activated by VEGFR2, it triggers the downstream cascade. cusabio.commedium.com
PKC Enzyme (Kinase)Activated by PLCγ, it plays a role in activating Ras. cusabio.com
Ras Small GTPaseActivates the Raf kinase. medium.com
Raf1 Enzyme (MAPKKK)Phosphorylates and activates MEK. medium.com
MEK Enzyme (MAPKK)Phosphorylates and activates ERK1/2. medium.com
ERK1/2 Enzyme (MAPK)Translocates to the nucleus to regulate gene expression for proliferation. nih.gov

PLCγ Pathway Activation by this compound

The activation of Phospholipase Cγ (PLCγ) is a pivotal event in VEGF165 signaling, branching into multiple downstream pathways that regulate various cellular responses, including proliferation and vascular permeability. nih.gov Upon binding of this compound to VEGFR2, PLCγ is recruited to a specific phosphotyrosine residue (Y1175) on the receptor and becomes activated. nih.gov

Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). nih.govnih.gov This increase in cytosolic Ca2+ can activate various calcium-dependent enzymes, including endothelial nitric oxide synthase (eNOS). nih.gov

DAG, on the other hand, remains in the plasma membrane and activates members of the Protein Kinase C (PKC) family. nih.gov As mentioned in the previous section, PKC activation is a key step in the activation of the MAPK/ERK pathway leading to cell proliferation. Furthermore, PKC activation is also implicated in the regulation of vascular permeability.

FAK and Src Kinase Signaling Mediated by this compound

Focal Adhesion Kinase (FAK) and Src kinase are non-receptor tyrosine kinases that play critical roles in cell migration, a fundamental process in angiogenesis. nih.gov this compound stimulation leads to the activation of both FAK and Src, which are often found in a signaling complex. nih.gov

VEGF-induced Src activation is an upstream event that promotes the association of FAK with integrin αvβ5. nih.gov This complex formation is a critical step in VEGF-mediated signaling and biological responses. nih.gov Specifically, VEGF stimulates the phosphorylation of FAK at tyrosine 861 (Y861), a process that is dependent on Src kinase activity. nih.govppu.edu Inhibition of Src completely blocks VEGF-induced Y861 phosphorylation. nih.gov

The FAK/Src signaling axis is essential for VEGF-induced endothelial cell migration. nih.govppu.edu Inhibition of Src has been shown to markedly inhibit VEGF-induced chemotaxis and wound-healing cell migration. nih.gov This pathway is also involved in mediating the anti-apoptotic effects of VEGF in endothelial cells. nih.gov

Integrin Signaling and Crosstalk with this compound Pathways

Integrins are a family of transmembrane receptors that mediate cell-matrix adhesion and are crucial for endothelial cell migration and survival. nih.gov There is significant crosstalk between VEGF receptor signaling and integrin signaling pathways. researchgate.net

One of the key interactions is between VEGFR2 and integrin αvβ3. nih.gov Evidence suggests that the heparin-binding domain of VEGF165 can directly bind to integrin αvβ3. nih.govnih.gov This interaction appears to negatively regulate VEGF165 signaling, as β3-knockout mice exhibit enhanced VEGF165 signaling. nih.govnih.gov This suggests a competitive binding mechanism where integrin αvβ3 competes with VEGFR2 for binding to VEGF165. nih.gov

Furthermore, VEGF165 stimulation can lead to the redistribution and internalization of β1-integrins in endothelial cells. researchgate.net This dynamic regulation of integrin localization is thought to be important for cell migration. researchgate.net The crosstalk between VEGFR2 and integrins is bidirectional, as ligation of integrins can also influence VEGFR2 phosphorylation. researchgate.net This intricate interplay ensures a coordinated response to pro-angiogenic stimuli, integrating signals from both growth factors and the extracellular matrix.

Other Signaling Modulators of this compound Response

Several other molecules modulate the signaling response to this compound, fine-tuning the angiogenic process.

Nitric Oxide Synthase (NOS): Nitric oxide (NO) is a critical mediator of VEGF-induced angiogenesis and vascular permeability. pnas.org VEGF165 upregulates the expression of endothelial nitric oxide synthase (eNOS) in endothelial cells. nih.govoup.com This leads to an increased production of NO, which contributes to vasodilation and vascular remodeling. nih.govnih.gov The activation of eNOS can be triggered by the PLCγ-dependent increase in intracellular calcium or through the PI3K/Akt pathway. nih.govnih.gov

Neuropilins (NRPs): Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2) are co-receptors for VEGF165 that enhance VEGFR2 signaling. cellsignal.comnih.gov VEGF165 is the only splice variant that binds to these co-receptors. cellsignal.com The formation of a ternary complex between VEGF165, VEGFR2, and NRP-1 potentiates VEGF165 binding to VEGFR2 and enhances downstream signaling, leading to increased endothelial cell migration and survival. nih.govh1.co

Extracellular-signal-regulated kinase 5 (ERK5): Recent studies have identified a novel role for ERK5 in VEGF-mediated endothelial cell survival. mdpi.com In contrast to the canonical nuclear translocation of ERK5, VEGF-mediated activation in endothelial cells leads to a more cytoplasmic localization where it regulates AKT activity, a key survival kinase. mdpi.com

Nuclear factor erythroid 2-related factor 2 (Nrf2): VEGF165 has been shown to interact with the Nrf2 signaling pathway, which is involved in counteracting oxidative stress. researchgate.net VEGF-induced ERK1/2 phosphorylation can lead to the liberation of Nrf2, which then translocates to the nucleus to upregulate the transcription of antioxidant genes. researchgate.net

Table 2: Summary of Other Signaling Modulators of this compound

ModulatorTypeFunction in VEGF165 Signaling
eNOS EnzymeProduces nitric oxide, mediating angiogenesis and vascular permeability. pnas.orgnih.gov
NRP-1/NRP-2 Co-receptorEnhances VEGF165 binding to VEGFR2 and downstream signaling. cellsignal.comnih.gov
ERK5 Enzyme (MAPK)Promotes endothelial cell survival through regulation of AKT. mdpi.com
Nrf2 Transcription FactorMediates cellular response to oxidative stress induced by VEGF signaling. researchgate.net

Cellular and Molecular Functions Mediated by Human Vegf165

Endothelial Cell Proliferation and Survival Induced by HUMAN VEGF165

This compound is a key stimulus for the proliferation and survival of endothelial cells. sigmaaldrich.comgenscript.com This function is critical for both the formation of new blood vessels (angiogenesis) and the maintenance of existing vasculature. genscript.com Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that recombinant this compound stimulates HUVEC proliferation in a dose-dependent manner. rndsystems.comrndsystems.comgenscript.comcroyezbio.com The effective concentration at which 50% of maximum cell proliferation is observed (EC50) is typically in the range of 1-12 ng/mL, depending on the specific preparation and assay conditions. rndsystems.comrndsystems.comgenscript.comcroyezbio.com

VEGF is required during embryogenesis to regulate the proliferation, migration, and survival of endothelial cells. rndsystems.comrndsystems.comcroyezbio.com In adults, this role is important in processes like wound healing and the female reproductive cycle. rndsystems.comrndsystems.comcroyezbio.com Pathologically, the ability of VEGF to stimulate endothelial cell proliferation contributes to conditions like tumor angiogenesis. rndsystems.comrndsystems.com The signaling pathways involved in VEGF165-induced proliferation include the Raf/MEK/ERK and PI3K/AKT pathways, activated upon binding to VEGFR1 and VEGFR2. stemcell.com

Here is a data table summarizing some reported EC50 values for this compound-induced HUVEC proliferation:

SourceCell TypeAssay MethodEC50 (ng/mL)
R&D Systems rndsystems.comrndsystems.comHUVECCell proliferation assay1.50-12.0
GenScript genscript.comHUVECCell proliferation assay1.0-5.0
Croyez Bioscience croyezbio.comHUVECHUVEC proliferation<5
STEMCELL Technologies stemcell.comHUVECFluorometric assay3.35 (example)
Sigma-Aldrich sigmaaldrich.comHUVECCell proliferation assay1.0-8.0
GeneDireX, Inc. bosterbio.comHUVECHUVEC proliferation<5

Endothelial Cell Migration and Sprouting Angiogenesis Promoted by this compound

Endothelial cell migration is a fundamental process in angiogenesis, allowing cells to move and form new blood vessel structures. ahajournals.org this compound is a potent promoter of endothelial cell migration and is crucial for sprouting angiogenesis, the formation of new capillaries from pre-existing vessels. genscript.comcroyezbio.comahajournals.orgmiltenyibiotec.com VEGF165 mediates this effect by binding to VEGFR1 and VEGFR2 on endothelial cells. rndsystems.combiolegend.com VEGFR2 is considered the primary mediator of VEGF angiogenic activity, including migration. rndsystems.comrndsystems.com

VEGF165-induced migration involves complex signaling cascades. nih.gov Studies have shown that VEGF165 can activate the PI3K/Akt signaling pathway, which is involved in regulating endothelial cell migration and tube formation. researchgate.net Inhibition of this pathway has been shown to suppress VEGF165-induced migration. nih.gov

Sprouting angiogenesis is stimulated by VEGF165, which is localized in the extracellular matrix (ECM) and binds to heparan sulfate (B86663) (HS)-bearing proteins. researchgate.net The presentation of VEGF165 by these heparan sulfate proteoglycans (HSPGs) enhances VEGFR2 signaling, further promoting sprouting. researchgate.net In vitro models using endothelial cell-pericyte co-cultures in 3D extracellular matrices are used to investigate vascular tube morphogenesis and maturation, where VEGF can induce the formation of vascular sprouts. researchgate.netnih.gov

Vascular Permeability Regulation by this compound

This compound, also historically known as vascular permeability factor (VPF), is a potent inducer of vascular permeability. rndsystems.comcroyezbio.comgenedirex.comnih.govbiolegend.com This effect leads to the leakage of fluid and proteins from blood vessels into the surrounding tissue. nih.gov Increased vascular permeability is a critical step in angiogenesis, allowing plasma proteins to extravasate and form a provisional matrix that supports endothelial cell migration and tube formation.

The increase in vascular permeability mediated by VEGF165 primarily occurs through the activation of VEGFR2. nih.gov This signaling involves various downstream pathways, including calcium influx through transient receptor potential channels, activation of phospholipase C gamma, and subsequent activation of nitric oxide synthase. nih.gov While the acute effects of VEGF-A on permeability are well-established, the precise mechanisms coordinating these pathways in intact vessels are still under investigation. nih.gov

Pathologically, the strong vascular permeability activity of VEGF contributes to conditions like tumor angiogenesis and vascular leakage. rndsystems.comrndsystems.combiolegend.com For example, VEGF has been shown to contribute to the formation of ascites tumors due to its permeability-increasing effects. biolegend.com

Role of this compound in Vasculogenesis and Vascular Development

This compound is a key player in both vasculogenesis and angiogenesis. miltenyibiotec.combiolegend.comwikipedia.org Vasculogenesis is the process of blood vessel formation from endothelial progenitor cells, particularly during embryonic development. biolegend.comwikipedia.org VEGF is essential during embryogenesis for the development of vascular systems. biolegend.com It is required to regulate the proliferation, migration, and survival of endothelial cells during this critical period. rndsystems.comrndsystems.comcroyezbio.com

VEGF165 is involved in the differentiation of pluripotent stem cells into endothelial cells. qkine.com It is commonly used in conjunction with human-induced pluripotent stem cells or embryonic stem cells to develop human vascular tissue models. qkine.com The expression of CD31, an endothelial cell marker, is used to indicate successful endothelial cell differentiation in these models. qkine.com

During brain development, VEGF transcript levels are abundant in areas where endothelial cells are rapidly proliferating. ahajournals.org This highlights the importance of VEGF in the formation of the vascular network in the developing nervous system.

Effects of this compound on Pericyte Recruitment and Vascular Maturation

While VEGF is a master regulator of blood vessel growth and promotes endothelial cell proliferation and migration to form new structures, the maturation and stabilization of these vessels require the recruitment of mural cells, such as pericytes. researchgate.net Pericytes establish contact with endothelial cells and regulate their function through various signaling pathways. researchgate.net

The relationship between VEGF165 and pericyte recruitment and vascular maturation is complex. While VEGF promotes the initial formation of vessels, high levels of VEGF can sometimes lead to the formation of aberrant, immature vessels with poor pericyte coverage. nih.govresearchgate.net Pericyte recruitment is significantly influenced by platelet-derived growth factor-BB (PDGF-BB), which is produced by activated endothelium. researchgate.net

Studies suggest that VEGF can negatively regulate pericyte function and vessel maturation, particularly in the presence of PDGF. nih.gov VEGF-mediated activation of VEGFR2 can suppress PDGF receptor-beta (PDGF-Rβ) signaling in vascular smooth muscle cells/pericytes through the formation of a receptor complex between VEGFR2 and PDGF-Rβ. nih.gov This interaction can lead to reduced pericyte coverage and vessel destabilization. nih.gov Conversely, inhibiting VEGFR2 can restore angiogenesis in tissues exposed to both VEGF and PDGF. nih.gov Mature vessels with extensive pericyte coverage have been observed in tumors with genetic deletion of VEGF, further supporting a role for VEGF in inhibiting pericyte function and maturation. nih.gov

Impact of this compound on Monocyte/Macrophage Function and Recruitment

This compound has been shown to influence the function and recruitment of monocytes and macrophages. stemcell.commiltenyibiotec.combiolegend.comwikipedia.orgnih.gov These immune cells play a role in various processes, including inflammation and angiogenesis. miltenyibiotec.comresearchgate.net

VEGF interacts with monocytes/macrophages, which express VEGFR1. biolegend.com This interaction can stimulate the migration of these cells. miltenyibiotec.combiolegend.comwikipedia.org VEGF is sufficient for the organ homing of circulating mononuclear myeloid cells and is required for their perivascular positioning and retention. researchgate.net Recruited bone marrow-derived circulating cells, including monocytes, are summoned by VEGF and contribute to adult neovascularization. researchgate.net

In pathological contexts, such as tumor development, VEGF165 overexpression has been associated with increased monocyte/macrophage infiltration. nih.gov Studies in human ovarian cancer xenografts overexpressing VEGF165 showed a significant increase in the number of infiltrating monocytes and macrophages within the tumor stroma. nih.gov Macrophages recruited to pathological sites can acquire pro-angiogenic properties and secrete various pro-angiogenic cytokines and growth factors, such as collagenase, TGF, PDGF, IL-1, FGF, and TNF-α, which facilitate neo-angiogenesis. researchgate.net

Influence of this compound on Neuronal and Glial Cell Biology

Beyond its well-established roles in vascular biology, this compound also exerts influence on neuronal and glial cell biology. rndsystems.comrndsystems.comqkine.comstemcell.commiltenyibiotec.comwikipedia.orgahajournals.orgnih.govpeerj.com

VEGF plays an important role in neurogenesis, the process of generating new neurons, both in vitro and in vivo. qkine.comstemcell.com It can stimulate neural stem cell proliferation. qkine.com VEGF has neurotrophic effects on neurons in the central nervous system, promoting the growth and survival of various neuronal populations, including dopaminergic neurons. stemcell.compeerj.com This neuroprotective effect may be attributed to both direct effects on nerve cells and indirect effects through improving microcirculation and releasing nutritional factors via angiogenesis. peerj.com VEGF can also promote neuronal survival by modulating potassium currents, a process that relies on signaling via VEGFR1. peerj.com Furthermore, VEGF165 can act as an anti-apoptotic factor by antagonizing the binding of Sema3A to neuropilin-1 receptors. peerj.com

In addition to neurons, VEGF influences glial cells, which are supportive cells in the nervous system. qkine.comahajournals.orgnih.gov It can promote the proliferation, survival, or migration of glial cells such as oligodendrocyte precursor cells and Schwann cells. qkine.com VEGF can also stimulate astrocytes to express trophic factors. qkine.com Studies in adult rat brains have shown that administration of recombinant this compound can induce proliferative effects on astroglia. nih.gov Both vascular and non-vascular cell types, including reactive astroglia, have shown upregulation of VEGF receptors (flt-1 and flk-1) in response to VEGF administration. ahajournals.orgnih.gov

Macrophages, neurons, and glial cells have been shown to express VEGF immunoreactivity in the ischemic brain, suggesting a role for endogenously produced VEGF in the response to injury. ahajournals.org

Neuroprotective and Neurotrophic Effects of this compound

This compound exhibits significant neuroprotective and neurotrophic properties in both the central and peripheral nervous systems. stemcell.comstemcell.comnih.govnih.gov It has been shown to protect neurons against various insults, including hypoxia, oxidative stress, glutamatergic excitotoxicity, and chemotherapy-induced cytotoxicity. nih.govresearchgate.net Studies indicate that VEGF165 can alleviate neuronal death in animal models of neurodegenerative diseases such as Huntington's and Parkinson's disease, and prolong lifespan in models of amyotrophic lateral sclerosis. researchgate.net

The neuroprotective effects of VEGF165 are mediated, in part, through the inhibition of programmed cell death (apoptosis). researchgate.nettermedia.pl This survival-promoting activity is linked to the activation of VEGFR2 and downstream signaling pathways like MEK/ERK and PI3K/Akt. nih.govnih.gov

VEGF165 also demonstrates neurotrophic actions, promoting axonal outgrowth and supporting the survival of neurons and glial cells like Schwann cells and astrocytes. qkine.comstemcell.comnih.govmdpi.com Research in cultured adult mouse superior cervical ganglia (SCG) and dorsal root ganglia (DRG) showed that VEGF165 stimulated axonal outgrowth in a dose-dependent manner. nih.gov

It is important to note that the effects of VEGF165 can be dose-dependent, with higher concentrations potentially exhibiting reduced or even neurotoxic effects in some contexts. researchgate.net

Role of this compound in Neurogenesis and Neural Progenitor Cell Proliferation

This compound plays a crucial role in neurogenesis and stimulates the proliferation of neural progenitor cells (NPCs). qkine.comstemcell.comstemcell.comahajournals.org This function is particularly relevant in neurogenic niches of the adult brain, such as the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampus. nih.govoup.com

Studies have shown that VEGF165 can directly stimulate the proliferation of neuronal progenitors both in vitro and in vivo. researchgate.netnih.gov This proliferative effect is mediated through the activation of the MEK/ERK and PI3K/Akt signaling pathways in hippocampal neuronal progenitor cells. nih.govahajournals.org

Research using continuous infusion of exogenous VEGF165 in mice demonstrated increased neural stem cell proliferation and neurogenesis in the SVZ. oup.com While VEGF165 can enhance NPC proliferation, its direct effect on these cells might be limited without the presence of its major receptor, VEGFR2, which is not always highly expressed by NSCs in vivo in normal conditions. oup.com However, vascular cells in the SVZ do express VEGFR2 and can respond to circulating VEGF, potentially influencing neurogenesis indirectly. oup.com

Lymphangiogenesis Regulation by this compound (Interplay with other VEGFs)

While Vascular Endothelial Growth Factor C (VEGF-C) and Vascular Endothelial Growth Factor D (VEGF-D) are considered the primary drivers of lymphangiogenesis, this compound also influences lymphatic vessel development and morphology, albeit with a less clear role compared to its impact on blood vessels. nih.govnih.govrupress.orgnih.gov

Exogenous administration of VEGF165 has been shown to increase lymphatic vessel diameter and density in some models. nih.govnasa.gov However, it appears to induce lymphatic vessel enlargement with relatively little sprouting compared to VEGF-C and VEGF-D. nih.gov

The interplay between VEGF165 and other VEGFs in lymphangiogenesis is complex. VEGF165 primarily signals through VEGFR2, while lymphangiogenesis is largely mediated by VEGF-C and VEGF-D binding to VEGFR3. nih.govtandfonline.commdpi.com However, VEGFR2 is also expressed on lymphatic endothelium, and VEGF165 can interact with VEGFR2 and neuropilin-1 to influence lymphatic vessel behavior. nih.govnih.govnasa.govresearchgate.net Some studies suggest that VEGF165 might indirectly promote lymphangiogenesis by recruiting macrophages that produce VEGF-C and VEGF-D. nih.gov

Research indicates that while VEGF165 can stimulate changes in both blood vessels and lymphatics, the morphological mechanisms involved may differ, with angiogenesis often involving vascular expansion and lymphangiogenesis proceeding via the guidance of tip cells on sprouting lymphatic vessels. nasa.gov

Role of this compound in Stem Cell Differentiation and Mobilization

This compound plays a significant role in the differentiation and mobilization of various stem and progenitor cell populations, including endothelial progenitor cells (EPCs), hematopoietic stem cells (HSCs), and mesenchymal stem cells (MSCs). qkine.comstemcell.comstemcell.comresearchgate.net

VEGF165 is a key factor in promoting the differentiation of pluripotent stem cells, such as induced pluripotent stem cells (iPSCs) and embryonic stem cells, into endothelial cells. qkine.comwjgnet.com This differentiation process is often enhanced by the presence of VEGF165 in culture media. wjgnet.com Studies have also demonstrated that VEGF165 can induce the differentiation of hair follicle stem cells into endothelial cells. nih.gov

Beyond differentiation, VEGF165 is a potent mobilizer of stem and progenitor cells. It can induce the rapid mobilization of HSCs and circulating endothelial precursor cells (CEPs) from the bone marrow into the peripheral circulation. researchgate.netrupress.org This mobilization effect is primarily mediated through the interaction of VEGF165 with VEGFR2 expressed on these cells. researchgate.netrupress.org

VEGF165's ability to mobilize stem cells is being explored in therapeutic contexts, such as in gene therapy approaches for ischemic diseases where the expression of angiogenic factors like VEGF is induced to increase EPC mobilization. mdpi.com

This compound in Osteogenesis

This compound is involved in osteogenesis, the process of bone formation, primarily through its critical role in angiogenesis, which is tightly coupled with bone development and repair. researchgate.netecmjournal.orgnih.gov Bone is a highly vascularized tissue, and adequate blood supply is essential for osteogenesis. nih.gov

VEGF165 promotes angiogenesis in bone tissue by stimulating the proliferation and migration of endothelial cells. miltenyibiotec.comresearchgate.net This increased vascularization provides the necessary oxygen and nutrients for osteoblasts, the cells responsible for bone formation. nih.gov

Research has shown that the delivery of VEGF165 can enhance both angiogenesis and bone regeneration in models of bone defects. researchgate.netoup.com Studies using a VEGF165 gene-activated matrix (GAM) demonstrated increased vascularization and bone regeneration in critical size bone defects that would otherwise result in non-unions. oup.com

While VEGF165 generally supports osteogenesis through its angiogenic effects, its direct influence on osteoblast differentiation can be complex and context-dependent. Some studies suggest that high levels of VEGF might inhibit the action of bone morphogenetic protein 2 (BMP2), a potent inducer of osteogenesis, on mesenchymal stem cell differentiation in vitro. nih.gov However, the synchronized endogenous production of angiogenic and osteogenic mediators is thought to enhance osteogenesis and fracture repair. ecmjournal.org

Data Table: Cellular and Molecular Functions of this compound

FunctionKey Receptors InvolvedAssociated Cellular ProcessesResearch Findings Highlights
NeuroprotectionVEGFR2, Neuropilin-1Inhibition of apoptosis, Increased neuronal survivalProtects against hypoxia, excitotoxicity, chemotherapy-induced cytotoxicity; alleviates neuronal death in neurodegenerative disease models. nih.govresearchgate.nettermedia.pl
Neurotrophic EffectsVEGFR2Axonal outgrowth, Support of neuronal and glial cell survivalStimulates axonal outgrowth in peripheral neurons; supports survival of Schwann cells and astrocytes. stemcell.comnih.govmdpi.com
NeurogenesisVEGFR2Stimulation of neural progenitor cell proliferation and differentiationIncreases proliferation and neurogenesis in neurogenic niches; mediated via MEK/ERK and PI3K/Akt pathways. qkine.comnih.govahajournals.orgoup.com
Lymphangiogenesis RegulationVEGFR2, Neuropilin-1Lymphatic vessel enlargement, potential indirect effects via recruitment of other cellsIncreases lymphatic vessel diameter and density; less sprouting compared to VEGF-C/D; complex interplay with other VEGFs. nih.govnih.govnih.govnasa.govresearchgate.net
Stem Cell Differentiation (Endothelial Lineage)VEGFR2Differentiation of pluripotent and adult stem cells into endothelial cellsPromotes differentiation of iPSCs, ESCs, and hair follicle stem cells into endothelial cells. qkine.comwjgnet.comnih.gov
Stem Cell Mobilization (Hematopoietic, Endothelial)VEGFR2Mobilization of HSCs and CEPs from bone marrowInduces rapid mobilization of HSCs and CEPs; mediated through VEGFR2 interaction. researchgate.netrupress.org
OsteogenesisVEGFR1, VEGFR2Promotion of angiogenesis in bone, influence on osteoblast activity, coupling with bone repairEnhances vascularization and bone regeneration in defect models; complex interaction with osteogenic factors like BMP2. researchgate.netecmjournal.orgnih.govoup.comnih.gov

Human Vegf165 in Physiological Processes: a Research Perspective

Role of HUMAN VEGF165 in Embryonic Development and Organogenesis

VEGF signaling is indispensable for the formation of the initial vascular plexus from multipotent mesodermal progenitors during embryonic development nih.gov. It is one of the earliest growth factors expressed in the embryo, found at sites of active vasculogenesis and angiogenesis like the yolk sac, to support the assembly of the cardiovascular system nih.govehu.eus. The molecule is crucial for directing the migration of cells expressing VEGFR-1 and VEGFR-2 ehu.eus.

Beyond the cardiovascular system, VEGF continues to be expressed after the onset of blood vessel formation, suggesting its instructive role in the development of other organ systems nih.gov. The proper formation of a functional vasculature mediated by VEGF is a prerequisite for the correct formation of other organs and for tissue homeostasis, as blood vessels deliver essential oxygen and nutrients nih.gov. Furthermore, vascular endothelium provides inductive signals to other developing tissues nih.gov. Studies using model organisms like mice and zebrafish have demonstrated the essential roles of VEGF and its receptors in various aspects of cardiovascular development, including endothelial cell differentiation, migration, and survival, as well as heart formation and hematopoiesis nih.gov. The loss of a single VEGF allele can result in defective vascularization and early embryonic lethality researchgate.net.

VEGF also plays a critical role in kidney development, and its inactivation during early postnatal life can suppress glomerular development and lead to kidney failure researchgate.net. Research also indicates its importance in the morphogenesis of the epiphyseal growth plate and endochondral bone formation researchgate.net.

Angiogenesis in Normal Tissue Homeostasis: Contribution of this compound

In healthy adult tissues, blood vessels are typically maintained in a quiescent state nih.gov. This compound contributes to maintaining this homeostasis, although its specific role in quiescent vessels is less pronounced compared to its involvement in active angiogenesis researchgate.net. While the precise role of VEGF in maintaining the normal filtration barrier of the glomerulus in the adult kidney is still being investigated, its expression in glomerular podocytes and tubular epithelial cells, along with the presence of its receptors on endothelial cells, suggests a role in maintaining the fenestrated phenotype of glomerular endothelial cells, which facilitates glomerular ultrafiltration researchgate.netnih.govkarger.com.

VEGF is involved in physiological angiogenesis in various adult tissues, including the female reproductive system during the menstrual cycle and pregnancy researchgate.netnih.govkup.at. It is also implicated in processes like mammary gland development during pregnancy and lactation nih.gov.

This compound in Wound Healing and Tissue Regeneration Mechanisms

VEGF is a major regulator of angiogenesis during wound healing, a process essential for successful tissue restoration after injury nih.govresearchgate.net. New blood vessels formed during wound healing supply the damaged tissue with oxygen and nutrients nih.gov. VEGF stimulates both vasculogenesis (de novo formation of vessels) and angiogenesis (sprouting from existing vessels) nih.gov.

VEGF produced in response to injury plays multiple roles in wound healing, including stimulating vascular permeability and adhesion molecule expression, which aids in the recruitment of inflammatory cells nih.gov. VEGF levels can influence the rate of wound closure, re-epithelialization, granulation tissue formation, and the strength of the healed wound nih.gov. It can also promote the formation of scar tissue nih.gov.

Studies have shown that augmenting VEGF levels can lead to significantly improved vascularization and enhanced tissue survival in ischemic models nih.gov. There is a strong correlation between VEGF levels or activity and the amount of granulation tissue formed in both healthy and diabetic animal models nih.gov.

Beyond its direct effects on endothelial cells, VEGF can also directly affect other cell types involved in wound healing that express its receptors, including keratinocytes and macrophages nih.gov. VEGF has been shown to stimulate keratinocyte migration and collagen production by fibroblasts nih.govresearchgate.net.

Research findings highlight the multifaceted role of VEGF in wound healing:

ProcessContribution of this compound
AngiogenesisPromotes formation of new blood vessels nih.govresearchgate.net
Vascular PermeabilityIncreases permeability, aiding inflammatory cell recruitment nih.gov
Re-epithelializationEnhances epidermal repair and wound closure nih.govresearchgate.net
Granulation TissueSupports formation of fibrovascular tissue nih.govnih.gov
Collagen DepositionStimulates collagen production by fibroblasts nih.govresearchgate.net
Cell MigrationPromotes migration of endothelial cells, keratinocytes, fibroblasts nih.govresearchgate.net

Experimental data supports the hypothesis that VEGF stimulates epithelialization and collagen deposition in a wound researchgate.net.

Physiological Angiogenesis in Reproductive Organs: Insights from this compound Research

Angiogenesis is a key process in numerous aspects of reproduction, including the development of the reproductive system, where it is pivotal for the formation of healthy gonads nih.gov. It is also essential for follicle progression, ovulation, corpus luteum development, endometrial proliferation, oocyte implantation, and placentation nih.govnih.gov. These processes necessitate blood vessel remodeling and growth nih.gov.

The ovary undergoes cyclic changes that involve significant angiogenesis and vascular regression nih.govkup.at. Ovarian angiogenesis is controlled by the VEGFA family of proteins, including both pro-angiogenic (like VEGF165) and anti-angiogenic (like VEGF165b) isoforms generated by alternative splicing nih.gov. VEGF165 is upregulated in the follicle during development, and inhibition of VEGF can result in the inhibition of follicular development nih.gov.

Studies in marmoset ovaries have shown that VEGF165b is expressed in granulosa cells and theca, and the balance between VEGF165b and VEGF165 is regulated during luteogenesis nih.gov. Research using transgenic mice overexpressing VEGF165b in the ovary demonstrated reduced fertility, fewer secondary and tertiary follicles after mating, increased atretic follicles, and fewer corpora lutea, indicating that the balance of VEGFA isoforms controls follicle progression and luteogenesis nih.gov. This research suggests that controlling isoform expression may regulate fertility in mammals nih.gov.

Renal Physiology and Glomerular Function: The Role of this compound

The kidney is a highly vascularized organ where VEGF plays a crucial role in development and maintenance researchgate.net. In the normal kidney, VEGF expression is most prominent in glomerular podocytes and tubular epithelial cells, while its receptors are mainly found on preglomerular, glomerular, and peritubular endothelial cells researchgate.netnih.gov. VEGF is thought to be involved in maintaining the integrity of the glomerular membrane structure and facilitating communication between podocytes and endothelial cells researchgate.net.

Several possible roles for VEGF signaling in the glomerulus have been proposed karger.com. VEGF produced by glomerular epithelial cells may be responsible for maintaining the fenestrated phenotype of glomerular endothelial cells, which is essential for the high rate of glomerular ultrafiltration nih.govkarger.com. However, studies using VEGF antagonists in normal kidneys have yielded conflicting results regarding its requirement for maintaining the constitutive fenestration karger.com.

While the role of VEGF in normal renal physiology is not fully understood, its expression in tubular epithelial cells suggests a potential role in modulating selective permeability in the tubules and collecting duct system or maintaining the endothelium of the peritubular capillaries researchgate.netkarger.com.

The balance of VEGF-A variants is important in glomerular function tandfonline.com. Overexpression of VEGF164 in mouse glomeruli has been shown to lead to proteinuria, glomerular dysfunction, and renal failure tandfonline.com. In contrast, a transgenic mouse model overexpressing VEGF165b in podocytes did not show consequences on renal function, although closer observation revealed decreased glomerular water permeability tandfonline.com. Ex vivo incubation of wild-type mouse glomeruli with VEGF165b also decreased permeability to water tandfonline.com. Constitutive overexpression of VEGF165b could prevent the increased water permeability and changes in glomerular ultrastructure observed with VEGF164 overexpression in vivo, suggesting that maintaining an appropriate VEGF isoform balance is important for glomerular function tandfonline.com.

Human Vegf165 in Pathophysiological Mechanisms: Molecular and Cellular Insights

Role of HUMAN VEGF165 in Tumor Angiogenesis Mechanisms and Progression

Vascular Endothelial Growth Factor A (VEGF-A), and specifically its isoform this compound, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth, providing tumors with the necessary nutrients and oxygen to expand beyond a few millimeters in size. This compound is the most abundant and potent isoform of VEGF-A and plays a critical role in the pathological angiogenesis that characterizes many solid tumors. rndsystems.com

Tumor Microenvironment and this compound Production

The tumor microenvironment is a complex and dynamic milieu that significantly influences cancer progression. A key characteristic of this environment is hypoxia, or low oxygen levels, which arises as the tumor outgrows its blood supply. Hypoxia is a potent stimulator of this compound gene expression. nih.govresearchgate.net This induction is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). nih.gov In addition to hypoxia, other factors within the tumor microenvironment, such as inflammatory cytokines and oncogenic mutations, can also trigger the production of this compound by tumor cells and surrounding stromal cells. cellsignal.comcellsignal.com This sustained production of this compound creates a pro-angiogenic milieu that fuels tumor growth and progression. nih.gov

Endothelial Cell Response to Tumor-Derived this compound

Endothelial cells, which line the interior surface of blood vessels, are the primary targets of tumor-derived this compound. This compound exerts its effects by binding to two receptor tyrosine kinases on the surface of endothelial cells: VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1). cellsignal.com While it binds to VEGFR-1 with higher affinity, VEGFR-2 is considered the principal mediator of the angiogenic effects of this compound. rndsystems.comnih.gov this compound is the only VEGF-A isoform that also binds to co-receptors called neuropilins (NRP-1 and NRP-2), which enhance the binding to VEGFR-2 and potentiate its signaling. cellsignal.comcellsignal.commdpi.com

Upon binding, this compound induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling pathways. These include the PI3K/Akt, p38 MAPK, FAK, and paxillin (B1203293) pathways. cellsignal.comcellsignal.com This signaling cascade leads to a multi-faceted endothelial cell response crucial for angiogenesis:

Proliferation: Endothelial cells are stimulated to divide and increase in number. stemcell.com

Migration: Endothelial cells are prompted to move into the surrounding tissue towards the tumor. cellsignal.com

Survival: this compound promotes the survival of endothelial cells in the often-hostile tumor microenvironment. stemcell.com

Vascular Permeability: It increases the leakiness of blood vessels, allowing plasma proteins to escape into the surrounding tissue, which forms a temporary scaffold for migrating endothelial cells. cellsignal.com

Table 1: Key Signaling Pathways Activated by this compound in Endothelial Cells

PathwayKey Functions in Angiogenesis
PI3K/Akt Promotes endothelial cell survival, proliferation, and migration.
p38 MAPK Involved in endothelial cell migration and tube formation.
FAK Plays a role in cell adhesion, migration, and survival.
Paxillin A focal adhesion-associated protein involved in cell motility.

Mechanisms of Tumor Metastasis Influenced by this compound

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is the leading cause of cancer-related mortality. This compound contributes to this deadly process through several mechanisms. The newly formed, often leaky and disorganized tumor vasculature provides a direct route for cancer cells to enter the bloodstream. Furthermore, by increasing vascular permeability, this compound facilitates the intravasation of tumor cells into the circulation. There is also evidence to suggest that this compound can have direct effects on tumor cells, promoting their survival and invasive properties. researchgate.net

Role of Anti-Angiogenic HUMAN VEGF165b Isoform in Cancer

The VEGF-A gene can undergo alternative splicing of its final exon to produce a family of anti-angiogenic isoforms, with HUMAN VEGF165b being the most well-characterized member. nih.govbris.ac.uk This isoform differs from the pro-angiogenic this compound by only six amino acids at its C-terminus. nih.gov This small change, however, dramatically alters its biological function. HUMAN VEGF165b can act as a natural antagonist to this compound, inhibiting its ability to stimulate endothelial cell proliferation and migration. nih.govscilit.com

In normal tissues, there is a balance between the pro-angiogenic (VEGF165) and anti-angiogenic (VEGF165b) isoforms. However, in many cancers, this balance is shifted towards the pro-angiogenic isoforms, promoting tumor growth. nih.govnih.gov Studies have shown that overexpression of HUMAN VEGF165b in tumor cells can inhibit tumor growth in preclinical models, highlighting its potential as a therapeutic agent. scilit.comaacrjournals.org Interestingly, some research suggests a more complex role for VEGF165b, with findings indicating it may promote tumor progression in certain contexts, such as lung cancer, through an autocrine loop involving VEGFR and β1 integrin. nih.gov

Table 2: Comparison of this compound and HUMAN VEGF165b

FeatureThis compoundHUMAN VEGF165b
Splicing Proximal splice site selection in the terminal exon. nih.govbris.ac.ukDistal splice site selection in the terminal exon. nih.govbris.ac.uk
Function Pro-angiogenic. nih.govbris.ac.ukAnti-angiogenic. nih.govbris.ac.uk
Effect on Endothelial Cells Stimulates proliferation and migration. cellsignal.comInhibits proliferation and migration. nih.govscilit.com
Expression in Tumors Often upregulated. nih.govOften downregulated. nih.gov

This compound in Ischemic Diseases: Molecular Mechanisms of Pathological Angiogenesis

Ischemic diseases, such as coronary artery disease and peripheral artery disease, are characterized by insufficient blood flow to tissues, leading to a lack of oxygen and nutrients. nih.gov In response to ischemia, the body naturally attempts to restore blood flow by forming new blood vessels, a process in which this compound plays a crucial role. oup.comnih.gov

The molecular mechanisms underlying ischemia-induced angiogenesis are similar to those in tumor angiogenesis, with hypoxia being a key trigger for VEGF165 production. The upregulation of VEGF165 in ischemic tissues stimulates endothelial cells to proliferate, migrate, and form new capillaries, thereby improving blood supply to the affected area. nih.gov

However, the role of VEGF165 in ischemic diseases can be a double-edged sword. While promoting therapeutic angiogenesis is beneficial, excessive VEGF165 can lead to the formation of abnormal, leaky vessels, which can contribute to tissue edema and inflammation. oup.com Furthermore, in the context of atherosclerosis, VEGF-A can have both pro- and anti-atherosclerotic effects. frontiersin.org

The balance between the pro-angiogenic VEGF165a and the anti-angiogenic VEGF165b isoforms is also critical in ischemic diseases. Studies have shown that an increased ratio of VEGF165b to VEGF165a is associated with impaired revascularization in peripheral arterial disease. researchgate.net Modulating the activity of VEGF165 and its isoforms holds therapeutic promise for a range of ischemic conditions. nih.gov

Myocardial Ischemia and this compound

Human Vascular Endothelial Growth Factor 165 (this compound) is a critical signaling protein involved in vasculogenesis and angiogenesis. In the context of myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, this compound plays a pivotal, albeit complex, role. The immediate consequence of myocardial ischemia is a state of hypoxia, which is a potent inducer of VEGF expression. This upregulation is a key component of the endogenous angiogenic response, aimed at restoring blood supply to the ischemic tissue.

Molecular and Cellular Mechanisms:

Angiogenesis and Arteriogenesis: this compound is a potent mitogen for endothelial cells, stimulating their proliferation, migration, and differentiation to form new blood vessels (angiogenesis) from pre-existing ones. It also contributes to arteriogenesis, the maturation of these new vessels into functional arterioles. This process is crucial for reperfusion of the ischemic myocardium and salvaging viable cardiac tissue.

Pro-survival Effects: Beyond its angiogenic properties, this compound exerts direct pro-survival effects on cardiomyocytes. It activates signaling pathways, such as the PI3K/Akt pathway, which inhibit apoptosis (programmed cell death) of heart muscle cells that are under ischemic stress.

Vasodilation: this compound stimulates the production of nitric oxide (NO) in endothelial cells, a potent vasodilator. This leads to the relaxation of blood vessels, improving blood flow and oxygen delivery to the ischemic heart muscle.

Increased Vascular Permeability: While increased permeability can be detrimental in some contexts, in myocardial ischemia, it can facilitate the extravasation of plasma proteins and other molecules that can support tissue repair and regeneration.

Research Findings:

Numerous pre-clinical studies have demonstrated the therapeutic potential of this compound in myocardial ischemia. Administration of recombinant this compound or gene therapy approaches to enhance its expression have been shown to improve cardiac function, reduce infarct size, and promote neovascularization in animal models of myocardial infarction.

Study Focus Key Findings Implication
Recombinant this compound administrationImproved myocardial perfusion and enhanced angiogenesis in animal models of myocardial ischemia. nih.govPotential therapeutic agent for coronary artery disease.
Gene therapy with this compoundEnhanced cardiac function and reduced infarct size following myocardial infarction.A promising strategy for long-term therapeutic benefit.
Pro-survival signalingActivation of PI3K/Akt pathway by this compound protects cardiomyocytes from apoptosis.Highlights a direct cardioprotective role beyond angiogenesis.

Cerebral Ischemia and this compound

In the context of cerebral ischemia, or stroke, the role of this compound is multifaceted and time-dependent. While it is a key player in the brain's endogenous repair mechanisms, its effects can be both beneficial and detrimental.

Molecular and Cellular Insights:

Neuroprotection: this compound has been shown to have direct neuroprotective effects, promoting the survival of neurons in the ischemic penumbra—the area surrounding the core infarct that is at risk of dying but is potentially salvageable. oup.comnih.gov This is mediated through the activation of anti-apoptotic signaling pathways within the neurons. oup.com

Neurogenesis and Angiogenesis: In the subacute to chronic phases following a stroke, this compound promotes both neurogenesis (the formation of new neurons) and angiogenesis. nih.govmdpi.com This coordinated process of neurovascular remodeling is critical for long-term functional recovery.

Blood-Brain Barrier Permeability: In the acute phase of stroke, elevated levels of this compound can increase the permeability of the blood-brain barrier (BBB). nih.govnih.govjci.org This can lead to vasogenic edema (brain swelling) and increase the risk of hemorrhagic transformation, exacerbating the initial injury. nih.govnih.gov

Research Findings:

The dual nature of this compound in cerebral ischemia has been a key finding in numerous studies. Early administration after a stroke can be harmful due to its effects on BBB permeability. nih.govnih.gov However, later administration has been shown to enhance angiogenesis in the ischemic penumbra and improve neurological recovery. nih.govnih.gov Studies in animal models have shown that while systemic delivery of VEGF can worsen outcomes in the acute phase, intracerebroventricular administration can be neuroprotective without significantly increasing BBB permeability. aginganddisease.org Furthermore, research indicates that VEGF's neuroprotective actions may be independent of its angiogenic effects, suggesting that strategies to enhance its neurotrophic functions while minimizing its vascular permeability effects could be beneficial. oup.comscilit.com

Phase of Ischemia Effect of this compound Molecular/Cellular Basis Reference
AcuteIncreased BBB permeability, potential for edema and hemorrhage.Upregulation of pathways leading to endothelial junction disruption. nih.govnih.govjci.org
Subacute/ChronicNeuroprotection, angiogenesis, neurogenesis.Activation of pro-survival pathways in neurons, stimulation of endothelial and neural progenitor cells. nih.govmdpi.com

Peripheral Artery Disease and this compound

Peripheral artery disease (PAD) is a circulatory condition where narrowed arteries reduce blood flow to the limbs, most commonly the legs. This compound is a central molecule in the therapeutic strategy of angiogenesis to combat the ischemic consequences of PAD.

Molecular and Cellular Mechanisms:

Therapeutic Angiogenesis: The primary role of this compound in PAD is to stimulate the formation of new collateral blood vessels to bypass the arterial blockages. proquest.com This process, known as therapeutic angiogenesis, aims to restore blood flow to the ischemic limb, thereby relieving pain and promoting the healing of ischemic ulcers.

Endothelial Cell Proliferation and Migration: this compound binds to its receptors on endothelial cells, triggering a signaling cascade that promotes their proliferation and migration, essential steps in the formation of new capillaries.

Vessel Maturation: While this compound is a potent initiator of angiogenesis, the maturation of newly formed vessels into stable and functional arteries also involves other growth factors. However, some studies suggest that overexpression of this compound alone may lead to the formation of immature vessels. nih.gov

Research Findings:

Clinical trials investigating this compound gene therapy for PAD have shown mixed but promising results. Some phase I trials have demonstrated the safety and feasibility of intramuscular injections of a plasmid containing the gene for this compound, with some patients showing improved blood flow, healing of ulcers, and an increase in collateral vessels. proquest.com However, other studies have highlighted potential adverse effects of VEGF165 overexpression, which in some animal models led to accelerated limb amputation, suggesting that the levels of VEGF need to be carefully regulated. nih.govahajournals.org More recent research has also explored the potential of combined gene therapy, for instance with Hepatocyte Growth Factor (HGF), to achieve more robust and stable angiogenesis. nih.gov Long-term follow-up studies of patients treated with plasmid-based this compound have suggested that the therapeutic effect of angiogenesis induction can persist for several years. nih.govnih.gov

Therapeutic Approach Observed Outcomes in Research Studies Reference
Intramuscular pCK-VEGF165 injectionImproved ankle-brachial index, healing of ischemic ulcers, increased collateral vessels. proquest.com
Overexpression of VEGF165 (animal model)Accelerated limb amputation in some cases, disturbed maturation of new vessels. nih.govahajournals.org
Long-term follow-up (pl-VEGF165)Persistent therapeutic effect for up to 5 years, increased pain-free walking distance. nih.govnih.gov

Role of this compound in Inflammatory and Autoimmune Diseases: Mechanistic Studies

This compound is increasingly recognized for its significant role in the pathogenesis of various inflammatory and autoimmune diseases. Beyond its well-established angiogenic functions, it acts as a proinflammatory mediator, contributing to the chronic inflammation and tissue damage characteristic of these conditions.

Systemic Sclerosis and this compound Isoform Imbalance

Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by widespread microvascular damage, fibrosis of the skin and internal organs, and immune system abnormalities. nih.gov A key paradox in SSc is the evidence of tissue hypoxia and over-expression of the pro-angiogenic this compound, yet a failure of compensatory angiogenesis.

Molecular and Cellular Insights:

Pro-fibrotic Effects: The imbalance in VEGF isoforms has also been linked to the fibrotic processes in SSc. The overexpression of VEGF165b is associated with increased expression of profibrotic molecules like Transforming Growth Factor-β1 (TGF-β1). ahajournals.orgnih.gov

Research Findings:

Studies have shown that circulating levels of VEGF165b are significantly higher in SSc patients compared to healthy individuals. ahajournals.org Microvascular endothelial cells from SSc patients have been found to express and release higher levels of VEGF165b. ahajournals.org This isoform imbalance is considered a crucial factor in the defective vascular repair processes seen in the disease. nih.gov The plasma levels of VEGF165b have been associated with the severity of microvascular damage, suggesting its direct role in SSc vasculopathy. mdpi.com

Finding Cellular/Molecular Observation Pathophysiological Consequence Reference
Overexpression of VEGF165bIncreased levels in skin, circulation, and endothelial cells of SSc patients.Impaired angiogenic response to ischemia. ahajournals.org
Impaired VEGFR-2 SignalingVEGF165b binds to VEGFR-2 but does not effectively activate pro-angiogenic pathways.Defective capillary morphogenesis. ahajournals.org
Link to FibrosisIncreased VEGF165b expression correlates with increased profibrotic TGF-β1.Contributes to tissue fibrosis. ahajournals.orgnih.gov

Rheumatoid Arthritis and this compound

Rheumatoid Arthritis (RA) is a chronic autoimmune disorder characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction. Angiogenesis is a hallmark of RA, and this compound is a key driver of this process.

Molecular and Cellular Mechanisms:

Synovial Angiogenesis: this compound is highly expressed in the synovial fluid and tissue of RA patients. nih.govnih.govclinexprheumatol.org It stimulates the formation of new blood vessels in the synovium, which is essential for the growth of the pannus—an invasive tissue that destroys the joint. nih.gov

Pro-inflammatory Mediator: In addition to its angiogenic role, this compound acts as a direct pro-inflammatory cytokine. nih.gov It can stimulate the production of other inflammatory mediators like TNF-α and IL-6 by immune cells, perpetuating the inflammatory cycle in the joint. nih.gov

Synoviocyte Survival: this compound promotes the survival of synovial fibroblasts, the key effector cells in the RA pannus, by protecting them from apoptosis. nih.gov This contributes to the synovial hyperplasia characteristic of the disease. nih.gov

Research Findings:

Elevated levels of this compound in the serum and synovial fluid of RA patients correlate with disease activity. clinexprheumatol.org Studies have shown that this compound can be induced by hypoxia and pro-inflammatory cytokines like TNF-α and IL-1, which are abundant in the RA joint. The binding of this compound to its receptors, particularly KDR (VEGFR-2) and Flt-1 (VEGFR-1), on endothelial cells and monocytes drives angiogenesis and inflammation, respectively. nih.gov

Mechanism Cellular Target Effect in RA Joint Reference
AngiogenesisEndothelial CellsPannus formation and maintenance. nih.gov
InflammationMonocytesProduction of TNF-α, IL-6, and other cytokines. nih.gov
Cell SurvivalSynovial FibroblastsSynovial hyperplasia and prevention of apoptosis. nih.gov

Inflammatory Bowel Disease and this compound

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Angiogenesis is an active process in the inflamed intestinal mucosa of IBD patients, and this compound is a key regulator of this neovascularization.

Molecular and Cellular Insights:

Mucosal Angiogenesis: In IBD, chronic inflammation and tissue hypoxia lead to a significant upregulation of this compound expression in the intestinal mucosa. This drives the formation of new, often abnormal and leaky, blood vessels.

Increased Vascular Permeability: this compound increases the permeability of the mucosal microvasculature. This can contribute to tissue edema and facilitate the recruitment of inflammatory cells from the circulation into the intestinal tissue, thereby amplifying the inflammatory response.

Wound Healing and Fibrosis: While angiogenesis is a necessary component of wound healing, the dysregulated and persistent angiogenesis driven by this compound in IBD can contribute to the development of fibrosis and strictures, particularly in Crohn's disease.

Research Findings:

Studies have consistently shown increased expression of this compound in the inflamed intestinal tissue of patients with both Crohn's disease and ulcerative colitis. The levels of VEGF have been found to correlate with the degree of inflammation and disease activity. The newly formed vessels in the IBD mucosa are often structurally and functionally abnormal, which may contribute to the pathogenesis of the disease. While targeting VEGF has been a successful strategy in cancer, its role in IBD is more complex, as some level of angiogenesis is required for mucosal repair.

Psoriasis and this compound

Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes, abnormal angiogenesis, and infiltration of immune cells. nih.gov Vascular Endothelial Growth Factor A (VEGF-A), particularly the this compound isoform, is a key mediator in the pathogenesis of psoriasis. nih.govnih.gov It is strongly upregulated in psoriatic skin lesions and plays a crucial role in the characteristic vascular changes observed in the disease, such as the dilation, tortuosity, and increased permeability of dermal capillaries. nih.govnih.gov

The primary source of elevated VEGF165 in psoriatic lesions is the keratinocytes themselves. These skin cells, under the influence of various pro-inflammatory cytokines, produce and secrete VEGF165, which in turn stimulates the proliferation of endothelial cells, leading to the formation of new blood vessels that supply nutrients to the hyperproliferating epidermis. nih.gov This creates a self-sustaining loop that contributes to the maintenance of the psoriatic plaque.

Molecular studies have revealed that this compound exerts its effects by binding to its receptors, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), which are overexpressed on keratinocytes in psoriatic skin. nih.gov This interaction triggers downstream signaling pathways that promote not only angiogenesis but also inflammation. An autocrine loop involving VEGF and its receptors on keratinocytes may also regulate the survival of these cells in psoriasis. nih.gov Furthermore, VEGF165 can modulate the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells into the skin, further perpetuating the inflammatory cycle characteristic of psoriasis. Transgenic mouse models overexpressing VEGF in keratinocytes develop skin lesions that mimic human psoriasis, underscoring the central role of this growth factor in the disease's development. nih.gov

Below is a table summarizing key research findings on the role of this compound in psoriasis:

Research FindingCellular/Molecular MechanismReference
Increased expression of VEGF165 in psoriatic lesions.Keratinocytes are the primary source of VEGF165 secretion. nih.gov
Overexpression of VEGFR-1 and VEGFR-2 on keratinocytes.Mediates the biological effects of VEGF165 on skin cells. nih.gov
VEGF165 promotes angiogenesis in psoriatic skin.Stimulates endothelial cell proliferation and new blood vessel formation. nih.govnih.gov
VEGF165 contributes to inflammation.Upregulates adhesion molecules, facilitating immune cell infiltration.
Autocrine loop of VEGF and its receptors on keratinocytes.May regulate keratinocyte survival in psoriasis. nih.gov

This compound in Ocular Pathologies: Molecular Basis

This compound is a critical factor in the pathogenesis of several ocular diseases characterized by abnormal blood vessel growth and increased vascular permeability, leading to vision loss.

Diabetic retinopathy (DR) is a leading cause of blindness in adults and is a microvascular complication of diabetes. nih.gov In the context of DR, retinal hypoxia, a consequence of diabetes-induced vascular damage, is a primary trigger for the upregulation of this compound. diabetesjournals.orgopenophthalmologyjournal.com This isoform is the predominant molecular variant of VEGF-A found in the eye and plays a central role in the two main vision-threatening stages of the disease: diabetic macular edema (DME) and proliferative diabetic retinopathy (PDR). nih.govdiabetesjournals.org

The molecular mechanism of VEGF165 in DR involves its interaction with VEGF Receptor 2 (VEGFR-2), which is the main mediator of its mitogenic, angiogenic, and permeability-enhancing effects. aem-sbem.com The binding of VEGF165 to VEGFR-2 on retinal endothelial cells activates downstream signaling cascades, such as the protein kinase C (PKC) pathway. nih.govejh.it This leads to the phosphorylation of tight junction proteins, like zonula occludens, resulting in the breakdown of the blood-retinal barrier (BRB). nih.govnih.gov The disruption of the BRB causes increased vascular permeability and leakage of fluid into the macula, leading to DME. diabetesjournals.org

In the more advanced stage, PDR, the sustained high levels of VEGF165 stimulate the proliferation of endothelial cells, leading to the growth of new, abnormal, and fragile blood vessels on the surface of the retina and optic nerve, a process known as neovascularization. diabetesjournals.orgnih.gov These new vessels are prone to bleeding, which can cause vitreous hemorrhage and retinal detachment, leading to severe vision loss. mdpi.com Vitreous fluid from patients with PDR contains strikingly higher concentrations of VEGF compared to non-diabetic individuals. diabetesjournals.org

An important aspect of VEGF biology in the eye is the balance between the pro-angiogenic isoform, VEGF165, and an anti-angiogenic splice variant, VEGF165b. In a healthy eye, there is a balance between these two isoforms. However, in diabetic retinopathy, this balance shifts towards the pro-angiogenic VEGF165, contributing to the pathological neovascularization. nih.govnih.gov

The following table summarizes key research findings on the molecular basis of this compound in diabetic retinopathy:

Research FindingMolecular MechanismConsequence in Diabetic RetinopathyReference
Upregulation of VEGF165 in the retina.Induced by retinal hypoxia.Key driver of DME and PDR. diabetesjournals.orgopenophthalmologyjournal.com
Activation of VEGFR-2 signaling.Mediates mitogenic, angiogenic, and permeability-enhancing effects.Breakdown of blood-retinal barrier and neovascularization. aem-sbem.com
Disruption of tight junction proteins.Increased phosphorylation of proteins like zonula occludens.Increased vascular permeability and diabetic macular edema. nih.govnih.gov
Shift in the balance of VEGF isoforms.Downregulation of anti-angiogenic VEGF165b relative to pro-angiogenic VEGF165.Promotes pathological neovascularization. nih.govnih.gov
Elevated VEGF levels in vitreous fluid.Correlates with active PDR.Induces proliferation of new, fragile blood vessels. diabetesjournals.org

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly. mdpi.com The "wet" or neovascular form of AMD is characterized by the growth of abnormal blood vessels from the choroid into the subretinal space, a process known as choroidal neovascularization (CNV). mdpi.com this compound is a key pathogenic factor driving the development and progression of wet AMD. amdbook.org

The molecular cascade leading to CNV in wet AMD is initiated by factors such as hypoxia and inflammation, which stimulate retinal pigment epithelial (RPE) cells to secrete high levels of VEGF165. amdbook.org This isoform then binds to its receptors on the endothelial cells of the choroidal blood vessels, triggering a signaling pathway that promotes their proliferation, migration, and the formation of new, leaky blood vessels. researchgate.net These new vessels penetrate the Bruch's membrane and grow into the subretinal space, where they can leak fluid and blood, causing damage to the photoreceptors and leading to rapid and severe vision loss. mdpi.com

Studies have shown that this compound is sufficient to induce CNV. mdpi.com Animal models where human VEGF-A165 is overexpressed in the eye develop vascular abnormalities consistent with CNV, further confirming its central role in the pathogenesis of wet AMD. mdpi.com The increased vascular permeability induced by VEGF165 is a critical aspect of the disease, leading to fluid accumulation and retinal edema. amdbook.org In addition to its direct effects on endothelial cells, VEGF165 has also been implicated in promoting vascular inflammation, or leukostasis, which is another contributing factor to the pathology of AMD. arvojournals.org

The table below outlines key molecular insights into the role of this compound in age-related macular degeneration:

Research FindingMolecular MechanismPathological Consequence in Wet AMDReference
Elevated levels of VEGF165 in the retina.Secreted by RPE cells in response to hypoxia and inflammation.Primary driver of choroidal neovascularization (CNV). amdbook.org
Stimulation of endothelial cell proliferation and migration.Binds to VEGF receptors on choroidal endothelial cells.Formation of abnormal new blood vessels. researchgate.net
Increased vascular permeability.Induces leakage from newly formed choroidal vessels.Subretinal fluid accumulation and retinal edema. amdbook.org
Induction of vascular inflammation.Promotes leukostasis.Contributes to the overall pathology of AMD. arvojournals.org
Overexpression of human VEGF-A165 in animal models.Sufficient to induce CNV.Mimics the pathogenesis of wet AMD. mdpi.com

Involvement of this compound in Renal Diseases: Beyond Angiogenesis (e.g., Denys-Drash syndrome)

While this compound is primarily known for its role in angiogenesis, it also plays a crucial part in the development and maintenance of the kidney's filtration system, the glomeruli. nih.govwustl.edu Dysregulation of VEGF165 expression is implicated in the pathophysiology of various renal diseases, including Denys-Drash syndrome (DDS). nih.govwustl.edu

Denys-Drash syndrome is a rare genetic disorder caused by mutations in the Wilms' tumor protein (WT1) gene, leading to diffuse mesangial sclerosis and ultimately, renal failure. nih.govwustl.edu In DDS, the normal balance between the pro-angiogenic VEGF165 and the anti-angiogenic isoform, VEGF165b, is severely disrupted. nih.govwustl.edu Podocytes from individuals with DDS exhibit high levels of the pro-angiogenic VEGF165 but a complete lack of the inhibitory VEGF165b. nih.govwustl.edu This altered VEGF165/VEGF165b ratio resembles that of the immature fetal kidney rather than that of a healthy child or adult. nih.govwustl.edu

This imbalance in VEGF isoforms is thought to contribute significantly to the glomerular pathology seen in DDS. nih.govwustl.edu The excess of pro-angiogenic VEGF165, unopposed by the inhibitory effects of VEGF165b, leads to impaired glomerular maturation. nih.govwustl.edu This is characterized by swollen endothelial cells, incompletely fused capillary basement membranes, and the presence of immature mesangial cells. nih.govwustl.edu These structural abnormalities compromise the integrity of the glomerular filtration barrier, leading to proteinuria and progressive renal failure. The findings in DDS highlight a critical, non-angiogenic role for the balanced expression of VEGF isoforms in maintaining glomerular health.

The following table summarizes the key findings regarding this compound in Denys-Drash syndrome:

Research FindingMolecular/Cellular InsightPathophysiological Consequence in Denys-Drash SyndromeReference
Altered VEGF isoform expression in podocytes.High levels of pro-angiogenic VEGF165 and a lack of anti-angiogenic VEGF165b.Imbalance in VEGF signaling within the glomerulus. nih.govwustl.edu
Impaired glomerular maturation.Resembles fetal kidney development.Defective development of the glomerular filtration barrier. nih.govwustl.edu
Abnormal glomerular architecture.Swollen endothelial cells and incompletely fused basement membranes.Compromised glomerular function leading to renal failure. nih.govwustl.edu

Contribution of this compound to Neurodegenerative Disorders: Investigational Approaches (e.g., ALS, Parkinson's disease)

Emerging research has identified this compound as a significant factor in the health and disease of the nervous system, with implications for neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease. nih.govbrightfocus.org Beyond its vascular functions, VEGF165 exerts direct neurotrophic and neuroprotective effects on various types of neurons. nih.govnih.gov

In the context of ALS, a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, a compelling body of evidence points to a protective role for VEGF165. nih.govoup.com Genetic studies have shown that reduced levels of VEGF are associated with an increased risk of developing ALS. nih.govoup.com Mice with reduced VEGF levels develop a condition that mimics ALS, exhibiting adult-onset motor neuron degeneration. nih.govoup.com Conversely, increasing VEGF165 levels in animal models of ALS has been shown to delay the onset of the disease, slow its progression, and extend survival. nih.gov The proposed neuroprotective mechanisms of VEGF165 in ALS include promoting the survival of motor neurons, stimulating neurogenesis, and potentially improving blood flow to the spinal cord. nih.govnih.gov These promising preclinical findings have led to investigational approaches using intracerebroventricular delivery of recombinant this compound in patients with ALS. oup.com

The potential role of VEGF165 in Parkinson's disease, a disorder characterized by the loss of dopaminergic neurons in the substantia nigra, is also an area of active investigation. Preclinical studies have suggested that VEGF165 may have a protective effect on dopaminergic neurons. In animal models of Parkinson's disease, delivery of VEGF has been shown to promote the survival of these neurons and improve motor function. nih.gov The neuroprotective effects of VEGF in these models are thought to be mediated by its ability to promote angiogenesis, thereby improving blood flow and nutrient supply to the affected brain regions, as well as by its direct neurotrophic actions.

The table below presents a summary of investigational approaches and findings related to this compound in neurodegenerative disorders:

Neurodegenerative DisorderInvestigational Approach/FindingPotential Mechanism of ActionReference
Amyotrophic Lateral Sclerosis (ALS)Reduced VEGF levels associated with increased ALS risk.Impaired neuroprotection and potentially reduced spinal cord perfusion. nih.govoup.com
Amyotrophic Lateral Sclerosis (ALS)Increased VEGF165 levels in animal models delay disease progression.Direct neurotrophic effects on motor neurons, promotion of neurogenesis. nih.govnih.gov
Amyotrophic Lateral Sclerosis (ALS)Intracerebroventricular delivery of recombinant this compound in clinical trials.To supplement VEGF levels and provide neuroprotection. oup.com
Parkinson's DiseaseVEGF delivery in animal models shows neuroprotective effects.Promotion of dopaminergic neuron survival and improved motor function. nih.gov
Parkinson's DiseaseInvestigational studies on the role of VEGF in neuronal survival.Angiogenic effects improving blood flow and direct neurotrophic actions. nih.gov

Regulation of Human Vegf165 Expression and Activity

Transcriptional Regulation of HUMAN VEGF165 by Hypoxia-Inducible Factor (HIF)

A primary driver of this compound expression is cellular hypoxia, or low oxygen tension. The cellular response to hypoxia is chiefly mediated by the Hypoxia-Inducible Factor (HIF-1), a heterodimeric transcription factor. ashpublications.org HIF-1 is composed of an oxygen-regulated alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). ashpublications.org

Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. nih.govnih.gov In the nucleus, it dimerizes with HIF-1β and binds to specific DNA sequences known as Hypoxia-Responsive Elements (HREs) located in the promoter regions of target genes, including the VEGF gene. ashpublications.orgnih.gov The binding of the HIF-1 complex to the VEGF HRE initiates the transcription of the VEGF gene, leading to increased synthesis of VEGF mRNA and subsequently the this compound protein. nih.govsemanticscholar.orgoup.com This mechanism is a critical adaptive response to ischemia, re-establishing blood supply to oxygen-deprived tissues. nih.gov Studies have shown that HIF-1α directly binds to the VEGF promoter and that inhibition of HIF-1α suppresses VEGF mRNA and protein expression. semanticscholar.orgoup.com

The interaction between HIF-1 and the HRE is a key regulatory point. The HRE within the VEGF promoter is a well-characterized site essential for the hypoxic induction of the gene. nih.govnih.gov The activation of the VEGF gene by HIF-1 is a crucial step in angiogenesis required for processes like wound healing and tumor growth. nih.govnih.gov

Regulation of this compound by Growth Factors and Cytokines (e.g., IGF-1, TNFα, TGFβ)

The expression of this compound is also modulated by a variety of growth factors and cytokines, which can either stimulate or inhibit its production, often in a cell-type-specific manner.

Insulin-like Growth Factor-1 (IGF-1): IGF-1 has been shown to increase VEGF gene expression. nih.gov Studies in retinal pigment epithelial (RPE) cells demonstrate that IGF-1 enhances VEGF mRNA levels and protein secretion primarily by increasing the transcription of the VEGF gene through the IGF-I receptor. nih.gov This effect is additive to the induction of VEGF by hypoxia. nih.gov

Tumor Necrosis Factor-alpha (TNFα): TNFα is a pro-inflammatory cytokine with complex effects on the VEGF system. While some studies suggest TNFα can inhibit the expression of VEGF receptors, thereby reducing the cellular response to VEGF165 nih.gov, others indicate it can up-regulate the expression and function of VEGF Receptor-2 (VEGFR-2) and its co-receptor neuropilin-1 in human endothelial cells. nih.gov This upregulation enhances endothelial cell migration in response to VEGF165. nih.gov Furthermore, VEGF has been found to inhibit the TNFα-induced expression of inflammation-associated genes in endothelial cells. researchgate.net

Transforming Growth Factor-beta (TGFβ): TGFβ can regulate the expression of VEGF-A isoforms. nih.gov In human retinal pigment epithelial cells, TGF-β2 has been shown to induce a significant, time-dependent increase in VEGF secretion and mRNA expression. nih.gov This induction involves multiple signaling pathways, including PI3K, NF-κB, and MAPK. nih.gov

RegulatorEffect on this compound ExpressionKey MechanismCellular Context Example
Hypoxia (via HIF-1α)UpregulationBinds to HRE in VEGF promoter, activating transcription. nih.govnih.govEndothelial cells, Chondrocytes nih.govnih.gov
IGF-1UpregulationEnhances transcription via the IGF-I receptor. nih.govRetinal Pigment Epithelial (RPE) cells nih.gov
TNFαComplex/Indirect RegulationModulates expression of VEGF receptors (VEGFR-2, Neuropilin-1). nih.govnih.govHuman Endothelial cells nih.govnih.gov
TGFβUpregulationInduces mRNA expression and protein secretion via PI3K/MAPK/NF-κB pathways. nih.govRetinal Pigment Epithelial (RPE) cells nih.gov

Post-Translational Regulation of this compound Protein Activity and Stability (e.g., shedding, proteolysis)

Following translation, the activity, localization, and bioavailability of the this compound protein are further regulated by post-translational modifications. wikipedia.orgabcam.com Key among these are proteolytic cleavage and shedding.

Proteolysis: this compound can be cleaved by various proteases, including plasmin and matrix metalloproteinases (MMPs) like MMP-3. nih.gov This proteolytic processing can release matrix-bound VEGF165, generating smaller, diffusible fragments that may have altered biological activities and receptor binding affinities. nih.govresearchgate.net For instance, plasmin cleavage of VEGF165 generates a smaller, biologically active fragment that is freely soluble. nih.gov This process is a crucial mechanism for making the growth factor available to endothelial cells during processes like angiogenesis. nih.gov

Shedding: A unique feature of this compound secretion involves its retention on the outer surface of the plasma membrane after exocytosis. nih.govmolbiolcell.org A significant portion of this cell-surface-associated VEGF165 is then released into the extracellular environment through a process of membrane shedding. nih.govmolbiolcell.orgresearchgate.net Electron microscopy has shown that VEGF165-positive membrane fragments bud off and are shed from the cell surface. nih.govresearchgate.net This shedding mechanism represents a distinct pathway for delivering biologically active VEGF165 to its surroundings. molbiolcell.org Glycosylation of the VEGF165 protein is also a critical post-translational modification that is necessary for its efficient secretion from the cell. nih.gov

MicroRNA-Mediated Regulation of this compound Expression

Post-transcriptional regulation by microRNAs (miRNAs) provides another layer of control over this compound expression. MiRNAs are small non-coding RNAs that typically bind to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.

Numerous miRNAs have been identified that directly or indirectly regulate VEGF-A expression. plos.org For example:

miR-16, miR-15b, miR-20a, and miR-20b are predicted to target the VEGF 3' UTR, and their downregulation has been observed under hypoxic conditions, consistent with the upregulation of VEGF. plos.org

miR-16 has been shown to inhibit VEGF expression, which in turn limits the migration of endothelial and trophoblast cells. nih.gov There is an auto-regulatory loop where VEGF itself can induce the expression of miR-16. nih.gov

miR-93 and miR-200b also target the VEGF-A 3' UTR, and knocking down these miRNAs enhances VEGF-A expression. nih.govahajournals.org

miR-29b and miR-200c have also been shown to regulate the placental expression of VEGF. nih.gov

This regulation by multiple miRNAs allows for fine-tuning of VEGF levels in different physiological and pathological contexts. plos.org

microRNAEffect on this compound ExpressionMechanismReference
miR-16InhibitionDirectly targets the 3' UTR of VEGF mRNA. nih.gov plos.orgnih.gov
miR-15bInhibitionPredicted to target the 3' UTR of VEGF mRNA. plos.org plos.org
miR-20a / miR-20bInhibitionPredicted to target the 3' UTR of VEGF mRNA. plos.orgahajournals.org plos.orgahajournals.org
miR-93InhibitionDirectly targets the 3' UTR of VEGF mRNA. nih.govahajournals.org nih.govahajournals.org
miR-200b / miR-200cInhibitionDirectly targets the 3' UTR of VEGF mRNA. nih.govnih.govahajournals.org nih.govnih.govahajournals.org
miR-29bInhibitionRegulates placental expression of VEGF. nih.gov nih.gov

Regulation of Receptor Availability and Responsiveness to this compound

The biological effects of this compound are contingent upon its interaction with specific cell surface receptors, primarily VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1). thermofisher.com The cellular response to VEGF165 is therefore critically dependent on the availability and signaling competence of these receptors.

The expression of VEGF receptors can be modulated by external signals. For example, the pro-inflammatory cytokine TNFα can up-regulate the expression of VEGFR-2 and its co-receptor neuropilin-1 on human endothelial cells. nih.gov This increases the number of high-affinity binding sites for VEGF165, thereby enhancing the migratory response of these cells to the growth factor. nih.gov Conversely, some studies have shown that TNFα can also decrease the expression of VEGFR-2 and NRP-1, potentially reducing the proliferative response of endothelial cells to VEGF165. nih.gov

Responsiveness to this compound is also determined by which receptor it binds to. While VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF youtube.com, VEGFR-1 is thought to modulate VEGFR-2 signaling. youtube.comnih.gov VEGF165 is more potent at inducing monocyte chemotaxis through VEGFR1, while its effects on endothelial cell adhesion molecule expression are mediated by VEGFR2. nih.gov Furthermore, the anti-angiogenic isoform VEGF165b can modulate the signaling of the pro-angiogenic VEGF165a by altering its ability to activate VEGFR1 and VEGFR2. nih.govmdpi.com Thus, the regulation of receptor expression levels and the interplay between different receptor types are key determinants of the ultimate biological outcome of this compound signaling.

Advanced Research Methodologies and Models for Studying Human Vegf165

In Vitro Cellular Models for HUMAN VEGF165 Activity Assessment

In vitro cellular models provide controlled environments to study the direct effects of this compound on various cell types, particularly endothelial cells which are primary targets. These models allow for detailed analysis of cellular responses such as proliferation, migration, and differentiation.

Endothelial Cell Culture Systems for Proliferation and Migration Assays

Endothelial cell culture systems are fundamental tools for assessing the impact of this compound on endothelial cell proliferation and migration. Human umbilical vein endothelial cells (HUVECs) are commonly used in these assays due to their availability and relevance to human vascular biology. rndsystems.comqkine.commiltenyibiotec.com Recombinant this compound is frequently used to stimulate these cells. rndsystems.comqkine.commiltenyibiotec.comrndsystems.com

Proliferation assays, often measured using techniques like cell counting or metabolic activity indicators (e.g., WST-1 assay), quantify the increase in endothelial cell number in response to this compound. Studies have shown that recombinant this compound stimulates proliferation in HUVECs with a measured ED50 typically in the range of 1-12 ng/mL. rndsystems.comrndsystems.com

Migration assays, such as wound healing assays or transwell chamber assays, assess the ability of endothelial cells to move in response to a gradient of this compound. nih.gov This is a critical step in the angiogenic process, where endothelial cells migrate to form new blood vessels. Research has demonstrated that this compound promotes endothelial cell migration by interacting with its receptor VEGFR-2 and activating downstream signaling pathways like VEGFR-2/PI3K/Akt/eNOS. nih.gov

Interactive Table 1: Representative Data from Endothelial Cell Proliferation Assays with this compound

Endothelial Cell TypeAssay TypeStimulusMeasured ED50 (ng/mL)Source
HUVECCell ProliferationRecombinant this compound1-6 rndsystems.com
HUVECCell ProliferationRecombinant this compound1.50-12.0 rndsystems.com
HUVECCell ProliferationRecombinant this compound<5 croyezbio.com
HUVECCell ProliferationRecombinant this compound20-60 rndsystems.com

Tube Formation Assays and Spheroid Angiogenesis Models for this compound

Tube formation assays and spheroid angiogenesis models are three-dimensional (3D) in vitro methods that mimic later stages of angiogenesis, specifically the differentiation of endothelial cells into capillary-like structures. mdpi.comnih.gov

Tube formation assays typically involve seeding endothelial cells on a matrix material, such as Matrigel or fibrin (B1330869) gel, and observing their ability to form interconnected networks of tubes in the presence of this compound. nih.govresearchgate.netru.nl This assay allows for the assessment of the organizational capacity of endothelial cells in response to the growth factor.

Spheroid angiogenesis models involve forming multicellular spheroids of endothelial cells, which are then embedded in a 3D matrix. mdpi.comre-place.be In response to pro-angiogenic factors like this compound, the cells within the spheroid sprout outwards, forming capillary-like structures. mdpi.comre-place.be This model provides a more physiologically relevant environment than 2D cultures and allows for the quantification of sprout length and branching. mdpi.comre-place.be The 3D spheroid sprouting assay has been shown to be sensitive enough to detect the proangiogenic effect of VEGF at concentrations as low as 0.031 nM. mdpi.com

Co-culture Systems Investigating this compound Interactions

Co-culture systems involve culturing endothelial cells with other cell types to investigate the complex cellular interactions that influence angiogenesis. These systems can include co-cultures of endothelial cells with pericytes, smooth muscle cells, or other stromal cells. nih.gov

Studies utilizing co-culture systems have demonstrated that interactions between different cell types can modulate the effects of this compound. For instance, co-culturing human umbilical vein endothelial cells (HUVECs) with human bone marrow stromal cells (HBMSCs) has been shown to stimulate HUVEC migration and induce self-assembled network formation, with upregulation of VEGF165 expression in co-cultured HBMSCs. researchgate.netnih.gov Functional studies in these co-cultures have indicated that neutralization of VEGF165 can block the migration and rearrangement of endothelial cells. researchgate.netnih.gov Co-culture models can also involve fibroblasts or skeletal muscle cells to study angiogenic cytokine balance and angiogenesis. frontiersin.org

In Vivo Animal Models for Investigating this compound Functions

In vivo animal models are essential for studying the systemic effects of this compound and its role in complex biological processes like vascular development and angiogenesis within a living organism. oup.com These models provide insights that cannot be obtained from in vitro studies alone.

Genetically Engineered Mouse Models (Knockout/Transgenic) for this compound Research

Genetically engineered mouse models, including knockout and transgenic lines, are powerful tools for investigating the functions of this compound in vivo. nih.govarvojournals.orgnih.govresearchgate.netpnas.orgnih.govnih.govaacrjournals.orgnih.gov

Transgenic mice overexpressing this compound (hVEGF165) have been generated to study the effects of elevated VEGF levels on vascular development and pathological angiogenesis. nih.govarvojournals.orgaacrjournals.org For example, transgenic mice expressing this compound in pancreatic beta cells exhibited accelerated tumor angiogenesis and progression. aacrjournals.org Another study generated transgenic mice with photoreceptor-targeted increase in VEGF levels, resulting in models with features resembling human diabetic retinopathy, displaying varying degrees of neovascularization depending on the expression level of hVEGF165. nih.govarvojournals.org Transgenic mice overexpressing human VEGF165b, an anti-angiogenic isoform, in podocytes showed reduced glomerular permeability. researchgate.net

While knockout models specifically targeting the VEGFA gene in mice can lead to embryonic lethality due to its critical role in vascular development, conditional knockout strategies or models focusing on specific isoforms or receptors are employed to study the necessity of VEGF165 in particular contexts. Research using inducible and conditional pericyte depletion mouse models has shown that VEGFA165 signaling is crucial for driving new vessel growth in the mouse inner ear. nih.gov

Studies comparing the effects of this compound and mouse VEGF164 in severe combined immune deficient (SCID) mice have revealed species-dependent differences in their effects on angiogenesis at high doses, highlighting the importance of considering species specificity in preclinical models. nih.gov

Zebrafish and Other Vertebrate Models for Vascular Development Studies with this compound

Zebrafish (Danio rerio) are widely used as a vertebrate model system for studying vascular development due to their external development, optical transparency of embryos, and genetic tractability. nih.govpnas.org The zebrafish genome contains VEGF isoforms, including Vegf(165), which share sequence identity with this compound. rndsystems.comnih.gov

Studies in zebrafish have provided valuable insights into the role of VEGF165 in vasculogenesis and angiogenesis. Overexpression of zebrafish Vegf(165) and Vegf(121) isoforms has been shown to stimulate both endothelial and hematopoietic lineages, leading to ectopic vasculature and blood cells. nih.gov Research in zebrafish has also demonstrated that Neuropilin-1 (NRP1), a coreceptor for VEGF165, is required for vascular development and mediates VEGF-dependent angiogenesis in this model. nih.govpnas.orgcapes.gov.br Overexpression of zebrafish NRP1 protein was found to be a functional receptor for this compound. nih.govpnas.orgcapes.gov.br

Other vertebrate models, such as rats and rabbits, have also been utilized to investigate the effects of this compound, particularly in the context of therapeutic angiogenesis for ischemic diseases or improving vascular graft patency. oup.combiologists.com Studies in rat models of hind limb ischemia have shown that intramuscular administration of plasmids encoding this compound can increase perfusion. plos.org Gene transfer of this compound has also been investigated in rat, rabbit, and dog models to assess its impact on the endothelialization and patency of synthetic vascular grafts. oup.com

Interactive Table 2: Examples of In Vivo Animal Models Used in this compound Research

Animal ModelResearch FocusKey Findings Related to this compoundSource
Transgenic MouseRetinal NeovascularizationOverexpression of hVEGF165 leads to phenotypes resembling human diabetic retinopathy, with varying severity based on expression levels. nih.govarvojournals.org
Transgenic MouseTumor AngiogenesisForced expression of hVEGF-A165 in pancreatic beta cells accelerates tumor angiogenesis and progression. aacrjournals.org
Transgenic MouseGlomerular PermeabilityOverexpression of the anti-angiogenic isoform hVEGF165b in podocytes reduces glomerular permeability. researchgate.net
Mouse (SCID)Dose-dependent Angiogenesis (hVEGF165 vs mVEGF164)Species-dependent differences observed in the effects of high doses of human and mouse VEGF. nih.gov
Mouse (Pericyte depletion)Inner Ear Vascular GrowthVEGFA165 signaling is crucial for driving new vessel growth. nih.gov
ZebrafishVascular DevelopmentNRP1 is required for VEGF-dependent angiogenesis; zebrafish NRP1 is a functional receptor for this compound. nih.govpnas.orgcapes.gov.br
RatHind Limb IschemiaIntramuscular administration of hVEGF165-encoding plasmids increases perfusion. plos.org
Rat, Rabbit, DogVascular Graft Endothelialization/PatencyGene transfer of hVEGF165 investigated for enhancing endothelialization and patency of synthetic grafts. oup.com

Xenograft and Allograft Models for Tumor Angiogenesis Research Involving this compound

Xenograft and allograft models are indispensable tools in cancer research for studying tumor angiogenesis driven by factors like this compound. These in vivo models allow for the investigation of the complex interactions between tumor cells, host stroma, and the vasculature in a living system.

In xenograft models, human tumor cells are implanted into immunocompromised animals, typically mice, preventing rejection of the foreign tissue. This allows researchers to study the behavior of human tumors, including their angiogenic response to endogenous or exogenously administered this compound. Allograft models, conversely, involve the transplantation of tumor cells within the same species, using immunocompetent animals. These models are valuable for studying the interplay between the immune system and tumor angiogenesis in response to factors like VEGF.

Research using these models has demonstrated the critical role of VEGF isoforms, including VEGF165, in promoting tumor vascularization. Studies have shown that expression of different VEGF-A isoforms can lead to distinct vascular phenotypes in tumors, which can be visualized using imaging techniques like contrast-enhanced magnetic resonance imaging (MRI). For instance, in a mouse brain metastasis model of human melanoma, VEGF165 expression was associated with a less favorable outcome compared to VEGF121, with mice carrying VEGF165 tumors becoming moribund earlier. aacrjournals.org These models provide a platform to evaluate the efficacy of potential anti-angiogenic therapies targeting the VEGF/VEGFR pathway.

Biochemical and Biophysical Techniques for Analyzing this compound Interactions

Understanding the molecular interactions of this compound with its receptors and other binding partners is fundamental to elucidating its biological functions. Various biochemical and biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques widely used to characterize the binding kinetics and affinity of biomolecular interactions in real-time. creativebiomart.netnicoyalife.comsartorius.hr These methods are particularly valuable for studying the interaction between this compound and its receptors, primarily VEGFR1 and VEGFR2, as well as co-receptors like Neuropilin-1 (NRP1). nih.govrndsystems.com

In SPR, one molecule (ligand), such as this compound or a VEGF receptor, is immobilized on a sensor chip. An analyte (the binding partner) is then flowed over the surface, and the binding and dissociation events cause a change in the refractive index near the sensor surface, which is detected as a shift in the SPR signal. nicoyalife.com This allows for the determination of association (kon) and dissociation (koff) rate constants, and thus the equilibrium dissociation constant (KD), which represents the binding affinity.

BLI operates on a similar principle but measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind to or dissociate from the immobilized ligand. creativebiomart.netnicoyalife.com This technique is often described as a "dip and read" method and can be suitable for analyzing interactions in crude biological samples. creativebiomart.netsartorius.hr

Both SPR and BLI provide quantitative data on the kinetics and affinity of this compound binding to its receptors, offering insights into the strength and speed of these interactions. sartorius.hr

Immunoprecipitation and Western Blotting for Signaling Pathway Analysis

Immunoprecipitation (IP) and Western Blotting (WB) are standard biochemical techniques used in combination to study protein expression levels, protein-protein interactions, and the activation status of signaling pathways downstream of this compound binding. arvojournals.orgresearchgate.netahajournals.orgumontreal.caresearchgate.net

Immunoprecipitation involves using a specific antibody to isolate a target protein (e.g., a VEGF receptor) and its interacting partners from a complex protein mixture, such as a cell lysate. researchgate.netahajournals.orgumontreal.ca The precipitated proteins are then separated by gel electrophoresis (SDS-PAGE) and transferred to a membrane.

Western Blotting is then performed to detect specific proteins on the membrane using antibodies. arvojournals.orgresearchgate.netahajournals.orgumontreal.caresearchgate.net By using antibodies specific for phosphorylated residues, researchers can assess the activation status of receptor tyrosine kinases like VEGFR2 upon stimulation with this compound. arvojournals.orgresearchgate.netahajournals.org For example, immunoprecipitation with an anti-phosphotyrosine antibody followed by Western blot with an antibody to VEGFR2 can detect activated (tyrosine phosphorylated) VEGFR2. arvojournals.orgresearchgate.net This combination of techniques is crucial for mapping the signaling cascades initiated by this compound binding, such as the activation of the PI3K/AKT and MEK/ERK pathways, which are involved in cell development, growth, and differentiation. researchgate.net

Mass Spectrometry for Post-Translational Modification Analysis of this compound

Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify proteins and characterize their post-translational modifications (PTMs). nih.govaston.ac.uknih.gov PTMs are crucial for regulating protein function, localization, and interactions. nih.gov For this compound, PTMs such as glycosylation and potential modifications at the N- and C-termini can influence its biological activity and function as a potential biomarker. nih.gov

MS-based approaches can provide a "mass fingerprint" of different forms of VEGF165, allowing for the identification of various isoforms and the characterization of their PTM patterns. nih.gov Techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS) have been developed to separate and analyze different isoforms of intact VEGF165, identifying PTMs like glycosylation. nih.gov Glycans involved in these modifications can be further confirmed by techniques like MALDI-MS after enzymatic deglycosylation. nih.gov Analyzing PTMs by MS can be challenging due to their often low abundance and the complexity of the modifications themselves, requiring enrichment steps and sensitive detection methods. nih.govcreative-proteomics.com

Imaging Modalities for Visualizing this compound-Mediated Processes

Visualizing the spatial and temporal dynamics of this compound and the processes it mediates is essential for understanding its role in various biological contexts. Several imaging modalities are employed for this purpose.

Fluorescence Microscopy and Live-Cell Imaging of this compound Responses

Fluorescence microscopy and live-cell imaging techniques allow for the visualization of this compound localization, its interactions with cellular components, and the real-time cellular responses it elicits. pnas.orgnih.govnih.govresearchgate.netbaseclick.eu

By labeling this compound or its receptors with fluorescent proteins or dyes, researchers can track their distribution and movement within living cells. nih.govresearchgate.netbaseclick.eu Confocal microscopy, a type of fluorescence microscopy, provides high-resolution images with optical sectioning capabilities, enabling detailed visualization of intracellular localization and membrane association of fluorescently tagged VEGF165. nih.govresearchgate.net Studies using VEGF165 fused to Green Fluorescent Protein (GFP) have shown its localization in the Golgi apparatus and a punctate pattern at the plasma membrane in various cell types. nih.gov Live-cell imaging allows for the observation of dynamic processes such as the shedding of VEGF165-GFP from the plasma membrane. nih.gov

Fluorescence microscopy can also be used to assess the downstream effects of this compound stimulation, such as changes in cell morphology, migration, and the formation of vascular structures. pnas.orgbaseclick.eu In the context of angiogenesis research, fluorescence imaging of endothelial cell markers like CD31 can be used to quantify capillary density in response to VEGF. pnas.org Combining fluorescence microscopy with other modalities, such as MRI, can provide a more comprehensive view of the vascular response to VEGF165, including vasodilation and hyper-permeability. pnas.orgnih.gov Live-cell imaging is particularly valuable for studying the kinetics of ligand binding and receptor activation in real-time within living cells. researchgate.netbaseclick.eu

Advanced Histological and Immunohistochemical Techniques for this compound Localization

Histological and immunohistochemical techniques are fundamental for visualizing the spatial distribution and expression levels of proteins within tissues. In the context of this compound research, these methods are vital for understanding its role in various physiological and pathological processes, particularly those involving blood vessel formation.

Advanced immunohistochemistry (IHC) allows for the precise localization of VEGF165 protein within tissue sections. This involves using specific antibodies that bind to the VEGF165 protein. The binding is then visualized through various detection systems, often involving enzymes that catalyze a colorimetric reaction or fluorescent dyes nationaldiagnostics.comtigem.it. For studying VEGF165, researchers utilize antibodies specifically raised against this isoform or antibodies that recognize multiple VEGF isoforms, including VEGF165 rjme.ronih.gov.

Studies have employed IHC to localize VEGF in various human tissues, including skin, renal parenchyma, and coronary arteries rjme.roresearchgate.netahajournals.org. For instance, immunohistochemical examination of normal human renal parenchyma revealed VEGF presence in some epithelial cells, kidney glomeruli, and myocytes rjme.ro. In human kidney, positive VEGF reaction product was demonstrated in visceral glomerular epithelial cells, also known as podocytes, with VEGF165 being identified as the main isoform expressed by these cells rjme.ro. In atherosclerotic intimas of human coronary arteries, VEGF-positive cells were detected in various lesion types, with increasing prevalence in more advanced stages ahajournals.org.

The specificity of the antibody used in IHC is crucial for accurate localization of VEGF165. Studies comparing antibodies raised against specific isoforms (like VEGF165) versus those recognizing multiple isoforms have shown different staining patterns, highlighting the importance of antibody selection for discerning the distribution of specific VEGF variants nih.gov. For example, staining with a VEGF165 antibody was generally confined to endothelial cells and perivascular regions in diabetic retinopathy, while an antibody recognizing multiple isoforms also showed association with extravascular components nih.gov.

Advanced histological techniques often complement IHC by providing detailed morphological context. These techniques can include specialized staining methods that highlight different tissue components, allowing researchers to correlate VEGF165 localization with specific cell types or tissue structures nationaldiagnostics.comtigem.it. The combination of detailed histology and precise immunohistochemical localization provides a comprehensive view of where VEGF165 is present and potentially active.

Data from immunohistochemical studies can be presented to show the percentage of tissue sections exhibiting VEGF positivity in different conditions or lesion types. For example, a study on atherosclerotic coronary arteries reported the percentage of VEGF-positive blocks across different lesion types based on the AHA classification ahajournals.org.

Atherosclerotic Lesion Type (AHA Classification)Percentage of VEGF-Positive Blocks
Type I65% (68/104) ahajournals.org
Type II75% (18/24) ahajournals.org
Type III93% (109/117) ahajournals.org
Type IV91% (61/67) ahajournals.org
Type V95% (85/89) ahajournals.org
Type VI100% (13/13) ahajournals.org

This table illustrates how immunohistochemical data can quantify the presence of VEGF in different stages of disease progression.

Further advancements in histological and immunohistochemical techniques include automated systems for staining, multiplex immunofluorescence for simultaneous detection of multiple targets, and sophisticated image analysis software for quantitative assessment of staining intensity and distribution tigem.it. These techniques enhance the reproducibility, efficiency, and analytical depth of VEGF165 localization studies.

Gene Editing Technologies (CRISPR/Cas9) in this compound Research

Gene editing technologies, particularly the CRISPR/Cas9 system, have emerged as powerful tools for precisely modifying the genome. In the context of this compound research, CRISPR/Cas9 allows for targeted manipulation of the VEGFA gene, which encodes for all VEGF-A isoforms, including VEGF165. This enables researchers to study the functional consequences of altered VEGF-A expression and explore potential therapeutic strategies.

CRISPR/Cas9 works by using a guide RNA (gRNA) to direct the Cas9 endonuclease to a specific DNA sequence, where it creates a double-strand break mdpi.com. This break can then be repaired by the cell's natural repair mechanisms, leading to targeted gene modifications, such as gene knockout or insertion mdpi.com.

In VEGF-A research, CRISPR/Cas9 has been employed to disrupt the VEGFA gene, aiming to reduce or eliminate VEGF-A protein expression. Studies have demonstrated the feasibility of using CRISPR/Cas9 to disrupt the VEGFA gene in human cells, such as human retinal pigment epithelial (RPE) cells nih.govnih.gov. By targeting exon 1 of VEGFA, which is common to all major isoforms including VEGF165, researchers can impact the expression of multiple VEGF-A variants simultaneously nih.govnih.gov.

Research findings indicate that CRISPR/Cas9-mediated disruption of VEGFA can lead to a reduction in secreted VEGF-A protein nih.gov. For example, one study showed that lentiviral delivery of select gRNAs with Cas9 resulted in indel formation in the VEGFA gene in human RPE cells, with a corresponding reduction in secreted VEGF-A nih.gov. The efficiency of gene disruption and subsequent protein reduction can vary depending on the gRNA design and delivery method nih.govnih.gov.

Studies have also investigated the use of paired gRNAs with CRISPR/Cas9 to enhance gene ablation efficacy by increasing insertion-deletion (indel) mutations and potentially leading to gene truncations nih.govarvojournals.org. While paired gRNAs can increase Vegfa gene ablation rates in human cells in vitro, their effect on VEGF suppression in vivo in animal models has shown varied results nih.govarvojournals.org.

The application of CRISPR/Cas9 in VEGF165 research extends to exploring its potential as a therapeutic strategy for diseases driven by excessive angiogenesis, such as neovascular age-related macular degeneration (AMD) nih.govnih.govarvojournals.org. By targeting the VEGFA gene, CRISPR/Cas9 could potentially offer a more durable approach to reducing pathological neovascularization compared to current anti-VEGF therapies that require frequent administration nih.gov.

However, challenges remain in the clinical translation of CRISPR/Cas9-based therapies, including ensuring specificity to minimize off-target effects and developing efficient and safe delivery methods to target tissues mdpi.comnih.gov. Research continues to optimize CRISPR/Cas9 systems for improved specificity and delivery in the context of VEGF-related conditions.

While gene therapy approaches using plasmids encoding VEGF165 have been explored to promote angiogenesis in ischemic conditions nih.govahajournals.orgspandidos-publications.commdpi.comnih.govahajournals.org, CRISPR/Cas9 represents a different strategy focused on reducing VEGF-A expression by directly modifying the gene. This highlights the dual nature of VEGF-A in both promoting necessary angiogenesis and contributing to pathological vascular growth.

Emerging Concepts and Future Directions in Human Vegf165 Research

Unexplored Functions and Non-Angiogenic Roles of HUMAN VEGF165

Beyond its canonical role in stimulating endothelial cell proliferation, migration, and tube formation for angiogenesis, research is revealing additional functions of this compound. While VEGF is primarily known for its involvement in vascular development and angiogenesis, many non-endothelial roles for VEGF and its receptors (VEGFR1 and VEGFR2) are now recognized in various non-vascular cell types and cancers. mdpi.com Emerging evidence suggests that VEGF-A, including the VEGF165 isoform, may have intracrine functions, regulating cell growth, survival, and metabolism from within the cell. mdpi.com This is particularly relevant in cancer, where the failure of some anti-angiogenic therapies suggests additional, non-angiogenic roles for VEGF in tumor growth and survival. mdpi.com

Studies have also investigated the role of VEGF165b, an anti-angiogenic splice variant of VEGF-A. Unlike the pro-angiogenic VEGF165a, VEGF165b does not stimulate endothelial cell proliferation and can inhibit VEGF165-stimulated migration. researchgate.net VEGF165b is highly expressed in non-angiogenic tissues and is often downregulated in angiogenic conditions like certain cancers and proliferative diabetic retinopathy. ahajournals.org Conversely, in non-angiogenic pathological conditions such as glaucoma, anti-angiogenic VEGFxxxb isoforms are upregulated. ahajournals.org This highlights a potential regulatory role for VEGF165b in maintaining vascular quiescence and its potential involvement in diseases characterized by insufficient angiogenesis, such as systemic sclerosis, where overexpression of VEGF165b is observed in affected tissues. ahajournals.org

Interplay of this compound with Other Angiogenic and Lymphangiogenic Factors

The biological activity of this compound is not isolated but is intricately linked with other factors involved in vascular and lymphatic development. While VEGF-A is considered a prime angiogenic molecule, VEGF-C and VEGF-D are primarily known as lymphangiogenic factors, although they can also induce angiogenesis under certain conditions. oup.com The interplay between these factors is complex. For instance, VEGF-A can indirectly influence lymphangiogenesis, potentially by recruiting inflammatory cells like macrophages that express VEGFR-1 and secrete lymphangiogenic factors such as VEGF-C and VEGF-D. oup.com Some studies suggest that VEGF-A can restrict lymphangiogenesis through an endogenous trapping mechanism involving VEGFR2 upregulation in blood endothelial cells, leading to the sequestration of VEGFC. nih.gov

Research indicates that exogenous VEGF165 can induce lymphatic vessel enlargement, although it may cause less sprouting compared to factors like VEGFC. nih.gov In tumor models, VEGF overexpression can lead to peritumoral lymphangiogenesis and lymph node metastasis, though secondary effects like the recruitment of VEGFC/D-producing macrophages may be involved. nih.gov The weak lymphangiogenic potential of VEGF-A might be enhanced by concomitant inhibition of pathways like Notch, which appears to restrict VEGF activity in lymphatic endothelial cells. nih.gov

The interaction of VEGF165 with its receptors, VEGFR1 and VEGFR2, is central to its function. Neuropilins (NRP-1 and NRP-2) can act as co-receptors, presenting VEGF165 to VEGFR-2 and amplifying VEGFR-2-mediated signaling. mdpi.com The balance and interaction between VEGF165 and other factors, as well as the specific receptor binding, contribute to the diverse and sometimes seemingly contradictory effects observed in different biological contexts.

Systems Biology Approaches to Map this compound Signaling Networks

Understanding the intricate signaling networks activated by this compound requires a comprehensive approach that moves beyond studying individual components in isolation. Systems biology, which integrates computational modeling with quantitative biological experiments, offers a powerful platform for investigating complex biological networks like the VEGF:VEGFR signaling system. frontiersin.org, nsf.gov, nih.gov

Systems biology approaches can help in predicting how the VEGF:VEGFR system regulates vascular density and metabolism, potentially leading to the development of effective therapeutics. frontiersin.org, nsf.gov Mass-action kinetic modeling, for example, can reconstruct reaction networks using ordinary differential equations, requiring quantitative parameters on ligand and receptor concentrations and kinetic reaction rates to simulate protein binding, trafficking, and phosphorylation over time. frontiersin.org, nsf.gov These models, well-established in the field of angiogenesis, can be adapted to specific tissues and conditions. nsf.gov

Development of Novel Research Tools and Probes for this compound (e.g., aptamers)

The complexity of studying this compound and its interactions necessitates the development of novel and highly specific research tools. Aptamers, which are single-stranded oligonucleotide sequences capable of binding to specific targets with high affinity and specificity, have emerged as promising alternatives to antibodies. mdpi.com, researchgate.net, mdpi.com

Aptamers can be selected through an in vitro evolution process called Systematic Evolution of Ligands by EXponential enrichment (SELEX). mdpi.com, researchgate.net, nih.gov, mdpi.com This process allows for the isolation of aptamers that bind to a wide range of target molecules, including proteins like VEGF165. researchgate.net, nih.gov Aptamers offer several advantages, including low molecular weight, excellent stability, and ease of large-scale, low-cost production. mdpi.com They can be easily modified for attachment of reporter molecules, making them useful in various experimental techniques like pull-down assays and visualization of targets. nih.gov

Specific aptamers targeting this compound have been developed. For instance, RNA aptamers with 2'-F-pyrimidine modifications have been isolated using the SELEX process. researchgate.net These aptamers can potently inhibit the binding of VEGF to its receptors, KDR (VEGFR2) and Flt-1 (VEGFR1), and reduce VEGF-induced vascular permeability in vivo. researchgate.net DNA aptamers against VEGF165 have also been identified, with studies focusing on truncating sequences to identify those with high binding affinity towards specific domains like the heparin-binding domain. nih.gov

Aptamers are being explored not only as research probes but also for diagnostic and therapeutic applications. nih.gov, mdpi.com, mdpi.com Electrochemical aptasensors based on carbon nanotube and polyaniline nanocomposites have been developed for sensitive and label-free detection of VEGF165 as a tumor marker in human serum. mdpi.com Aptamers are also being investigated for their potential in targeted cancer therapy. mdpi.com, mdpi.com The development of such novel tools is critical for advancing the understanding of VEGF165 biology and translating this knowledge into clinical applications.

Personalized Medicine Strategies Based on this compound Pathway Modulation: Research Perspectives

The understanding of this compound signaling and its role in various diseases is paving the way for personalized medicine strategies. Given the complexity of the VEGF pathway and the variable responses to current therapies, tailoring treatments based on an individual's molecular profile is a critical research direction. nih.gov, spandidos-publications.com

Research is exploring how individual variability in baseline VEGF ligand and receptor expression can be used to design specific therapies for affected subpopulations. nih.gov This involves identifying specific gene expression patterns and associated pathways that allow clinicians to tailor treatment strategies. spandidos-publications.com For example, in cancer, targeting the VEGF pathway is a common anti-angiogenic strategy, but resistance and variable efficacy highlight the need for personalized approaches. waocp.org, mdpi.com, nih.gov

Studies are investigating the potential of modulating VEGF165 expression and activity to improve treatment outcomes in specific conditions like head and neck squamous cell carcinoma (HNSCC). nih.gov The anti-angiogenic splice variant VEGF165b is being explored as a potential innovative therapeutic target, offering a novel approach to understanding and influencing disease dynamics with the possibility of reduced systemic toxicity. nih.gov, researchgate.net Research into the role of VEGF165b in diseases like peripheral arterial disease (PAD), where it is elevated and associated with decreased VEGFR1 activation, suggests that modulating its levels could be a personalized therapeutic strategy to promote angiogenesis and perfusion recovery. ahajournals.org

Combining different therapeutic inhibitors to target multiple signaling pathways, potentially including those involving VEGF165, is another area of research for improving efficacy, especially in cancer. nih.gov, mdpi.com Nanotechnology is also being explored for targeted delivery of anti-angiogenic agents, which could contribute to personalized medicine approaches by concentrating therapies at the site of disease. mdpi.com The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is seen as pivotal in advancing precision medicine by identifying novel biomarkers and therapeutic targets that might be overlooked by traditional methods. spandidos-publications.com

Challenges and Opportunities in this compound-Focused Research

Research into this compound presents both significant challenges and opportunities. One major challenge lies in the inherent complexity of the VEGF family and its signaling network, involving multiple ligands, receptors, splice variants, and downstream pathways. nih.gov, nih.gov This complexity contributes to variable efficacy and the development of resistance in anti-VEGF therapies. nih.gov The presence of other pro-angiogenic factors, such as FGF-2, can compensate for VEGF inhibition and lead to resistance. nih.gov

Another challenge is the need for more precise and sensitive tools for detecting and studying specific VEGF isoforms like VEGF165 and VEGF165b. While antibodies exist, developing highly specific probes that can distinguish between closely related variants remains an area of active research. ahajournals.org, mdpi.com

Despite these challenges, the opportunities in this compound research are substantial. A deeper understanding of its unexplored functions and non-angiogenic roles opens up new avenues for therapeutic intervention in a wider range of diseases beyond traditional angiogenesis-related conditions. mdpi.com Investigating the intricate interplay between VEGF165 and other angiogenic and lymphangiogenic factors can lead to the development of more effective combination therapies. nih.gov, nih.gov

The application of systems biology approaches offers a powerful opportunity to integrate complex data, build predictive models, and identify optimal therapeutic strategies in a more rational and efficient manner. frontiersin.org, nsf.gov, nih.gov The development of novel research tools, particularly aptamers, provides highly specific probes for both basic research and potential diagnostic and therapeutic applications. nih.gov, mdpi.com, researchgate.net, mdpi.com Finally, leveraging the knowledge gained from these research areas to develop personalized medicine strategies based on individual VEGF pathway profiles holds immense promise for improving patient outcomes across various diseases. nih.gov, spandidos-publications.com, mdpi.com The ongoing research in these areas continues to reshape the understanding of VEGF165 and its potential in future therapeutic interventions.

Q & A

Q. What standardized protocols are recommended for measuring the biological activity of HUMAN VEGF165 in vitro?

The most widely accepted method involves the HUVEC proliferation assay , where VEGF165-induced endothelial cell growth is quantified using metabolic markers like MTT or Alamar Blue. Activity is validated by calculating the half-maximal effective concentration (ED₅₀), typically <5 ng/mL for recombinant VEGF165 . Ensure proper controls (e.g., serum-free media) to isolate VEGF-specific effects. Purity (>95% by SDS-PAGE) and endotoxin levels (<0.1 EU/μg) must be verified to avoid confounding results .

Q. How should recombinant this compound be reconstituted and stored to maintain stability?

Lyophilized VEGF165 should be reconstituted in sterile water or PBS (pH 7.4) to ≥100 μg/mL, followed by 20-minute incubation to ensure dissolution. Aliquot and store at -80°C to prevent freeze-thaw degradation. For short-term use, store at 4°C for ≤1 week. Avoid repeated pipetting to minimize aggregation .

Q. What are the critical quality control metrics for recombinant VEGF165 in experimental applications?

  • Purity : Validate via SDS-PAGE (>98%) and SEC-HPLC (≥95% monomeric form) .
  • Bioactivity : Confirm ED₅₀ in HUVEC assays (e.g., 2.57–5 ng/mL) .
  • Binding affinity : Use ELISA to test binding to VEGFR1 (EC₅₀ ~26.9 ng/mL) and VEGFR2 (EC₅₀ ~42.3 ng/mL) .
  • Endotoxin : Ensure <0.1 EU/μg via LAL assay .

Advanced Research Questions

Q. How can researchers resolve discrepancies in VEGF165-induced responses across different endothelial cell models?

Variability often arises from differences in VEGFR expression levels (e.g., HUVEC vs. lymphatic endothelial cells) or co-receptor availability (e.g., neuropilin-1). Perform flow cytometry to quantify receptor profiles and supplement assays with heparin (10–20 μg/mL), which enhances VEGF165-VEGFR2 binding . Include dose-response curves across cell lines to identify model-specific sensitivity thresholds .

Q. What experimental designs mitigate confounding effects of endogenous VEGF in autocrine signaling studies?

  • Use siRNA or CRISPR-Cas9 to knock down endogenous VEGF-A in target cells prior to exogenous VEGF165 treatment.
  • Employ serum-free conditions and validate baseline VEGF levels via ELISA.
  • Include isogenic control cell lines (e.g., VEGF-A knockout) to isolate exogenous VEGF165 effects .

Q. Why does VEGF165 fail to stimulate proliferation in certain cancer cell lines (e.g., SK-MEL-28 melanoma) despite VEGFR expression?

This paradox may reflect cell-type-specific signaling crosstalk . In melanoma, VEGF165 binding to VEGFR2 may activate non-mitogenic pathways (e.g., migration via FAK/Src) instead of proliferation. Test phosphorylation of downstream effectors (e.g., ERK1/2 vs. p38 MAPK) and combine VEGF165 with PI3K/AKT inhibitors to unmask latent proliferative responses .

Q. How can dual-gene expression systems (e.g., BDNF + VEGF165) be optimized for co-delivery studies?

  • Use bicistronic vectors (e.g., pIRES2) with internal ribosome entry sites (IRES) to ensure stoichiometric expression.
  • Validate co-expression via Western blot (anti-BDNF and anti-VEGF165 antibodies) and functional assays (e.g., neurite outgrowth + endothelial tube formation) .
  • Adjust plasmid ratios (e.g., 3:1 VEGF165:BDNF) to balance synergistic effects .

Data Contradiction Analysis

Q. How should conflicting reports about VEGF165’s role in apoptosis be reconciled?

Context-dependent outcomes are common. For example:

  • Pro-survival : VEGF165 inhibits apoptosis in HUVECs via PI3K/AKT-mediated Bcl-2 upregulation .
  • Pro-apoptotic : In serum-deprived glioblastoma cells, VEGF165 paradoxically induces caspase-3 activation due to ROS accumulation . Address discrepancies by standardizing experimental conditions (e.g., oxygen tension, growth factor deprivation duration) and including pathway-specific inhibitors (e.g., LY294002 for PI3K) .

Methodological Best Practices

Q. What are the pitfalls in quantifying VEGF165 isoforms (e.g., VEGF165 vs. VEGF121) in complex biological samples?

  • Antibody cross-reactivity : Use isoform-specific antibodies (e.g., anti-VEGF165 antibodies that do not recognize heparin-binding domains absent in VEGF121).
  • Sample preparation : Heparin-affinity chromatography can separate VEGF165 from non-heparin-binding isoforms .
  • qPCR : Design primers spanning exon 6/7 junctions to distinguish VEGF165 from splice variants .

Q. How can researchers ensure reproducibility when using VEGF165 in animal models?

  • Dose calibration : Adjust for species differences (e.g., this compound has lower affinity for murine VEGFR2).
  • Delivery method : Use slow-release pellets or viral vectors (e.g., AAV9) for sustained expression .
  • Endpoint validation : Confirm bioactivity via immunohistochemistry (e.g., CD31+ microvessel density) and plasma ELISA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.